Picfeltarraenin IB
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H64O14 |
|---|---|
Molecular Weight |
792.9 g/mol |
IUPAC Name |
2-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one |
InChI |
InChI=1S/C42H64O14/c1-18(2)23-14-26(45)42(9,56-23)35-22(44)15-39(6)25-12-10-20-21(41(25,8)27(46)16-40(35,39)7)11-13-28(38(20,4)5)54-37-34(32(50)30(48)24(17-43)53-37)55-36-33(51)31(49)29(47)19(3)52-36/h10,14,18-19,21-22,24-25,28-37,43-44,47-51H,11-13,15-17H2,1-9H3 |
InChI Key |
YRQJYHITIWJZQN-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Picfeltarraenin IB: A Technical Guide to its Origin, Discovery, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picfeltarraenin IB is a naturally occurring triterpenoid (B12794562) glycoside that has garnered significant interest within the scientific community for its notable biological activities. First isolated from the traditional medicinal plant Picria fel-terrae Lour., this compound has been identified as a potent acetylcholinesterase (AChE) inhibitor, suggesting its potential therapeutic application in neurodegenerative diseases. This technical guide provides a comprehensive overview of the origin, discovery, and key experimental data associated with this compound, presenting detailed methodologies and quantitative data in a structured format to support further research and development.
Origin and Discovery
This compound was first isolated from the plant Picria fel-terrae Lour., a member of the Scrophulariaceae family.[1][2] This plant has a history of use in traditional medicine. The discovery and structural elucidation of this compound were detailed in a 1998 publication in the Journal of Natural Products.[2] In this study, researchers isolated and identified four cucurbitacin glycosides, including this compound, from the herbs of Picria fel-terrae.[2] The compound is also reported to be found in Scrophularia ningpoensis Hemsl.[1]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C42H64O14 | [1] |
| Molecular Weight | 792.95 | [1] |
| Class | Triterpenoid Glycoside (Cucurbitacin) | [2] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 97230-46-1 | [1] |
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from Picria fel-terrae typically involves a multi-step extraction and chromatographic process. The general workflow is outlined below, based on methodologies described for isolating cucurbitacin glycosides from this plant.[2]
Experimental Workflow for Isolation:
References
Picfeltarraenin IB: A Technical Guide to its Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picfeltarraenin IB, a triterpenoid (B12794562) glycoside isolated from Picria fel-terrae, has emerged as a molecule of interest with a range of biological activities. Primarily identified as an acetylcholinesterase (AChE) inhibitor, it also demonstrates potential anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, including its known molecular targets, effects on signaling pathways, and relevant experimental data. Due to the limited availability of specific quantitative data for this compound in peer-reviewed literature, this document also draws upon data from the closely related compound, Picfeltarraenin IA, and outlines detailed experimental protocols for future research and validation.
Introduction
This compound is a complex natural product belonging to the triterpenoid class of compounds.[1][2] Isolated from the plant Picria fel-terrae, which has a history of use in traditional medicine, this molecule has attracted scientific attention for its potential therapeutic applications in neurodegenerative diseases, inflammation, and cancer.[1][2] This guide serves as a technical resource for researchers, summarizing the known biological activities, putative mechanisms of action, and providing detailed methodologies for key experimental investigations.
Physicochemical Properties and Storage
| Property | Value | Source |
| Molecular Formula | C₄₂H₆₄O₁₄ | [2] |
| Molecular Weight | 792.95 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (in Solvent) | -80°C for up to 1 year, -20°C for up to 1 month | [2] |
| Solubility | DMSO: 100 mg/mL (126.11 mM) | [2] |
Biological Activity and Mechanism of Action
Acetylcholinesterase (AChE) Inhibition
Anti-Inflammatory Activity
While direct experimental evidence for the anti-inflammatory activity of this compound is limited, studies on the closely related compound, Picfeltarraenin IA, provide significant insights into a probable mechanism of action involving the NF-κB signaling pathway.[3]
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like IL-6 and TNF-α, and enzymes like COX-2.[3]
Studies on Picfeltarraenin IA have shown that it can inhibit the LPS-induced production of pro-inflammatory mediators.[3] It is hypothesized that this compound may act in a similar manner, by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of NF-κB p65.
Anticancer Activity
This compound is suggested to possess anticancer properties, though specific cytotoxic data (e.g., IC50 values) against various cancer cell lines are not yet available in the scientific literature. An in silico docking study has proposed that this compound may act as an inhibitor of Phosphatidylinositol 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR), two key proteins involved in cancer cell proliferation, survival, and migration.[4]
The PI3K/Akt and EGFR signaling pathways are frequently dysregulated in cancer. Upon activation by growth factors, EGFR can initiate the PI3K/Akt pathway, which in turn promotes cell growth and survival. The in silico analysis suggests that this compound may bind to and inhibit the activity of both EGFR and PI3K, thereby blocking these pro-survival signals.[4] Experimental validation of these computational findings is crucial.
Quantitative Data Summary
As of the date of this document, specific quantitative data for the biological activities of this compound from peer-reviewed experimental studies are limited. The following table summarizes the available information, including data from the related compound Picfeltarraenin IA for comparative purposes.
| Activity | Target/Assay | Compound | Cell Line | Result | Reference |
| Anti-inflammatory | PGE₂ Production | Picfeltarraenin IA | A549 | Significant inhibition at 0.1-10 µmol/L | [3] |
| COX-2 Expression | Picfeltarraenin IA | A549 | Significant inhibition at 0.1-10 µmol/L | [3] | |
| Anticancer (In Silico) | EGFR Docking Score | This compound | - | -104.6410 | [4] |
| PI3K Docking Score | This compound | - | -87.7705 | [4] |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to investigate the biological activities of this compound. These should be adapted and optimized based on specific experimental conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., A549, THP-1, or other cancer cell lines) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Cytokine Measurement (ELISA)
This protocol describes a sandwich ELISA for quantifying the concentration of a specific cytokine (e.g., IL-6 or TNF-α) in cell culture supernatants.
-
Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants (from cells treated with this compound and/or LPS) and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a TMB substrate solution.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm. The cytokine concentration is determined from a standard curve.
Western Blot Analysis of NF-κB Pathway Proteins
This method is used to detect changes in the levels and phosphorylation status of proteins in the NF-κB pathway.
-
Protein Extraction: Treat cells with this compound and/or LPS for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
This compound is a promising natural product with established acetylcholinesterase inhibitory activity and strong potential for anti-inflammatory and anticancer applications. The hypothesized mechanisms of action, including inhibition of the NF-κB, PI3K, and EGFR signaling pathways, provide a solid foundation for future research. However, a significant gap exists in the literature regarding specific quantitative data on the biological activities of this compound.
Future research should focus on:
-
Determining the IC50 value of this compound for acetylcholinesterase inhibition.
-
Quantifying the anti-inflammatory effects of this compound, including its impact on cytokine production and COX-2 expression in relevant cell models, and calculating IC50 values.
-
Evaluating the cytotoxic effects of this compound against a panel of cancer cell lines to determine its anticancer potency and selectivity, and calculating IC50 values.
-
Experimentally validating the in silico findings of PI3K and EGFR inhibition through enzymatic assays and Western blot analysis of downstream signaling molecules.
-
Conducting in vivo studies in appropriate animal models to assess the therapeutic efficacy and safety profile of this compound.
A thorough investigation of these areas will be crucial for elucidating the full therapeutic potential of this compound and advancing its development as a potential therapeutic agent.
References
- 1. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]
- 4. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to Picfeltarraenin IB: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picfeltarraenin IB is a naturally occurring triterpenoid (B12794562) glycoside isolated from the plant Picria fel-terrae Lour.[1][2]. It has garnered scientific interest for its diverse biological activities, including acetylcholinesterase inhibition and complement system modulation. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical structure, physicochemical properties, and a detailed examination of its reported biological effects. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for the cited biological assays, and presents visual diagrams of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and potential therapeutic applications.
Chemical Structure and Physicochemical Properties
This compound is classified as a cucurbitacin glycoside[3][4][5][6]. Its structure has been elucidated using spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR)[1][3][4].
| Property | Value | Reference |
| CAS Number | 97230-46-1 | --INVALID-LINK-- |
| Molecular Formula | C₄₂H₆₄O₁₄ | --INVALID-LINK-- |
| Molecular Weight | 792.95 g/mol | --INVALID-LINK-- |
| Source | Picria fel-terrae Lour. | --INVALID-LINK-- |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | --INVALID-LINK-- |
Biological Activities
This compound has been investigated for several biological activities, with the most prominent being its role as an acetylcholinesterase inhibitor and a modulator of the complement system.
Acetylcholinesterase (AChE) Inhibition
This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. Studies have shown that it exhibits stronger AChE inhibition than the well-known inhibitor, Tacrine[1][4].
Quantitative Data:
While direct IC50 values for this compound are not consistently reported in the reviewed literature, its potent activity has been demonstrated through bioassay-guided fractionation studies[1][4].
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The acetylcholinesterase inhibitory activity of this compound was determined using a 96-well microplate-based assay following the colorimetric method of Ellman.
-
Principle: The assay measures the activity of AChE by monitoring the increase in a yellow-colored product produced from the reaction of thiocholine (B1204863) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Acetylthiocholine is hydrolyzed by AChE to produce thiocholine.
-
Reagents:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound (test compound)
-
Tacrine (positive control)
-
-
Procedure:
-
A solution of this compound at various concentrations is prepared in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, the reaction mixture is prepared containing phosphate buffer, DTNB, and the AChE enzyme.
-
The test compound solution (this compound) or the positive control (Tacrine) is added to the respective wells.
-
The plate is incubated for a predefined period at a controlled temperature.
-
The enzymatic reaction is initiated by the addition of the substrate, ATCI.
-
The absorbance is measured kinetically at 412 nm using a microplate reader.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the uninhibited enzyme.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Complement System Inhibition
This compound has been shown to inhibit both the classical and alternative pathways of the complement system, a key component of the innate immune response[3][5][6].
Quantitative Data:
Specific IC50 values for this compound's complement inhibitory activity are not available in the reviewed literature. However, a related compound, Picfeltarraenin VI, exhibited IC50 values of 29 ± 2 µM for the classical pathway and 21 ± 1 µM for the alternative pathway[3][5][6].
Experimental Protocol: Complement Inhibition Assay
The effect of this compound on the classical and alternative pathways of the complement system can be evaluated using hemolytic assays.
-
Principle: These assays measure the ability of a compound to inhibit the lysis of antibody-sensitized sheep erythrocytes (for the classical pathway) or rabbit erythrocytes (for the alternative pathway) by the complement system in normal human serum.
-
Classical Pathway (CP) Assay:
-
Sheep red blood cells are sensitized with an optimal concentration of hemolysin (amboceptor).
-
Normal human serum, as a source of complement, is diluted in a suitable buffer.
-
This compound at various concentrations is pre-incubated with the diluted human serum.
-
The sensitized sheep erythrocytes are added to the serum-inhibitor mixture.
-
The mixture is incubated at 37°C to allow for complement-mediated lysis.
-
The reaction is stopped by the addition of a cold buffer, and the intact cells are pelleted by centrifugation.
-
The extent of hemolysis is determined by measuring the absorbance of the released hemoglobin in the supernatant at 541 nm.
-
The percentage of inhibition is calculated, and the CH50 value (the dilution of serum required to lyse 50% of the sensitized erythrocytes) is determined in the presence and absence of the inhibitor.
-
-
Alternative Pathway (AP) Assay:
-
The protocol is similar to the classical pathway assay, but with the following modifications:
-
Rabbit red blood cells are used as they activate the alternative pathway directly.
-
A buffer containing Mg²⁺ and EGTA is used to chelate Ca²⁺, thereby blocking the classical pathway.
-
Potential PI3K and EGFR Inhibition (In Silico)
In silico docking studies have suggested that this compound may act as a potential inhibitor of Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR), two key proteins involved in cancer cell signaling pathways. The docking scores from these computational models indicate a potential inhibitory activity.
Quantitative Data (In Silico):
| Target Protein | PDB Code | Docking Score |
| EGFR | 1M17 | -91.7920 |
| PI3K | 3DBS | -87.7705 |
It is crucial to note that these findings are based on computational modeling and have not yet been validated by in vitro or in vivo experimental studies.
Signaling Pathway Diagrams:
To visualize the potential points of intervention of this compound, the following diagrams illustrate the EGFR and PI3K signaling pathways.
Caption: Potential inhibition of EGFR and PI3K signaling by this compound.
Cytotoxicity
Contrary to the implications of its potential anti-cancer pathway inhibition, experimental evidence indicates a lack of cytotoxic activity for this compound. A study involving an in vitro panel of 60 human tumor cell lines found that this compound did not exhibit cytotoxic effects[3][5][6][7].
Quantitative Data:
| Cell Line Panel | Result |
| 60 Human Tumor Cell Lines | No cytotoxic activity observed (GI50 > 100 µM) |
Isolation and Identification
This compound is naturally sourced from the plant Picria fel-terrae. Its isolation and identification involve a multi-step process.
Experimental Workflow: Isolation and Identification
Caption: General workflow for the isolation and identification of this compound.
Summary and Future Directions
This compound is a bioactive natural product with demonstrated potent inhibitory activity against acetylcholinesterase and the complement system. While in silico studies suggest potential interactions with key cancer signaling proteins like PI3K and EGFR, experimental evidence to date does not support a cytotoxic effect on cancer cell lines.
Future research should focus on:
-
Determining the precise IC50 values of this compound for acetylcholinesterase and complement system inhibition to quantify its potency.
-
Conducting in vitro and in vivo studies to validate the computationally predicted inhibitory effects on PI3K and EGFR signaling pathways.
-
Elucidating the specific molecular mechanisms underlying its inhibitory activities.
-
Exploring its potential therapeutic applications, particularly in the context of neurodegenerative diseases and inflammatory disorders, given its observed biological activities.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in this compound. The provided data and protocols are intended to facilitate further investigation into the therapeutic potential of this promising natural compound.
References
- 1. This compound | CAS:97230-46-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Picfeltarraenin IV | CAS:184288-35-5 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Picfeltarraenin IB (CAS: 97230-46-1): A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picfeltarraenin IB is a naturally occurring triterpenoid (B12794562) glycoside isolated from the plant Picria fel-terrae Lour.[1][2]. Identified primarily as a potent acetylcholinesterase (AChE) inhibitor, this compound has garnered interest for its potential therapeutic applications in neurodegenerative diseases.[1][3][4]. Furthermore, computational studies suggest that this compound may also act as an inhibitor of Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR), indicating a broader potential in oncology and inflammatory disease research[2][5]. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, known and putative mechanisms of action, and detailed experimental protocols for its study.
Physicochemical Properties and Identification
This compound is a complex molecule with a high molecular weight and a structure characterized by a triterpenoid core linked to sugar moieties.
| Property | Value | Reference |
| CAS Number | 97230-46-1 | [6] |
| Molecular Formula | C₄₂H₆₄O₁₄ | [3][6] |
| Molecular Weight | 792.95 g/mol | [3][4][7] |
| Appearance | White to off-white solid | |
| Purity | ≥95.0% (HPLC) | [7] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [2] |
| Storage | Short term at 0°C, long term at -20°C, desiccated | [3] |
Mechanism of Action and Biological Activity
The primary experimentally confirmed biological activity of this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[1][4]. In addition to this, in silico studies have predicted its potential to interact with and inhibit key signaling proteins involved in cell growth and proliferation.
Acetylcholinesterase (AChE) Inhibition
This compound has been identified as a potent inhibitor of AChE.[1][3][4]. Studies involving bioassay-guided fractionation of Picria fel-terrae extracts have shown that this compound exhibits stronger AChE inhibition than the known inhibitor Tacrine[3]. This activity suggests its potential as a therapeutic agent for conditions characterized by cholinergic deficit, such as Alzheimer's disease.
Potential PI3K and EGFR Inhibition (in silico data)
Computational docking studies have suggested that this compound has the potential to inhibit both PI3K and EGFR.[2][5]. These two proteins are crucial components of signaling pathways that regulate cell growth, survival, proliferation, and migration.[5]. The PI3K/Akt pathway is a key downstream effector of EGFR signaling[5]. The dual inhibition of both EGFR and PI3K could be a valuable strategy in cancer therapy to overcome resistance mechanisms.
| Target | Activity | Data Type | Reference |
| AChE | Potent Inhibitor | Experimental | [1][3][4] |
| PI3K | Potential Inhibitor | In Silico | [2][5] |
| EGFR | Potential Inhibitor | In Silico | [2][5] |
Potential Anti-Inflammatory and Anti-Cancer Activities
The inhibition of the PI3K/Akt and EGFR signaling pathways is closely linked to the modulation of inflammatory responses and the control of cancer cell proliferation. The related compound, Picfeltarraenin IA, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[8][9]. Given the structural similarity and the in silico data, it is plausible that this compound may also exhibit anti-inflammatory and anti-cancer properties through similar mechanisms.
Signaling Pathways
The proposed mechanism of action for this compound, based on available data, involves the inhibition of key signaling nodes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay [protocols.io]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. benchchem.com [benchchem.com]
Picfeltarraenin IB: A Comprehensive Technical Guide on its Acetylcholinesterase Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picfeltarraenin IB, a triterpenoid (B12794562) glycoside isolated from the medicinal plant Picria fel-terrae Lour., has been identified as a potent inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). This document serves as an in-depth technical guide, consolidating the current scientific knowledge on this compound's AChE inhibitory properties. It provides a detailed overview of its discovery, quantitative inhibitory data, the experimental protocols used for its characterization, and insights into its potential mechanism of action. This guide is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and neuroscience who are investigating novel therapeutic agents for cholinergic-related disorders such as Alzheimer's disease.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for terminating nerve impulses by catalyzing the breakdown of acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism forms the basis for the therapeutic management of several neurological conditions, most notably Alzheimer's disease. The search for novel, effective, and safe AChE inhibitors remains a significant focus of pharmaceutical research.
Natural products are a rich source of structurally diverse compounds with a wide range of biological activities. This compound, a triterpenoid obtained from Picria fel-terrae, has emerged as a promising candidate in this area.[2][3] This guide provides a detailed examination of the scientific evidence supporting the role of this compound as an acetylcholinesterase inhibitor.
Quantitative Inhibitory Data
The primary research identifying this compound as an AChE inhibitor was conducted through bioassay-guided fractionation of an ethyl acetate (B1210297) extract of Picria fel-terrae.[4][5] While the specific IC50 value for this compound has not been explicitly reported in the available scientific literature, the foundational study by Wen et al. (2013) demonstrated that this compound, along with five other related compounds, exhibited stronger AChE inhibition than the well-established AChE inhibitor, Tacrine.[4][5]
For comparative purposes, the inhibitory activities of this compound and related compounds are summarized below.
| Compound | Source Organism | Acetylcholinesterase (AChE) Inhibition | Reference |
| This compound | Picria fel-terrae | Stronger inhibition than Tacrine | [4],[5] |
| Picfeltarraenin IA | Picria fel-terrae | Stronger inhibition than Tacrine | [4],[5] |
| Picfeltarraenin IV | Picria fel-terrae | Stronger inhibition than Tacrine | [4],[5] |
| Picfeltarraenin X | Picria fel-terrae | Stronger inhibition than Tacrine | [4],[5] |
| Picfeltarraenin XI | Picria fel-terrae | Stronger inhibition than Tacrine | [4],[5] |
| Tacrine (Reference) | Synthetic | Known AChE inhibitor (IC50 values vary by assay) | [4],[5] |
Table 1: Summary of Acetylcholinesterase Inhibitory Activity
Experimental Protocols
The following sections detail the methodologies employed in the isolation and evaluation of this compound as an AChE inhibitor.
Bioassay-Guided Isolation
The identification of this compound as an AChE inhibitor was achieved through a systematic process of bioassay-guided fractionation.[4][5]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The in vitro assessment of AChE inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman et al. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured colorimetrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or recombinant human)
-
Acetylthiocholine iodide (ATCI), substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
This compound (test compound)
-
Positive control (e.g., Tacrine or Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, this compound, and the positive control in appropriate solvents and buffers.
-
Assay Reaction: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well to initiate the pre-incubation period, allowing the inhibitor to interact with the enzyme.
-
Substrate Addition: Start the enzymatic reaction by adding the ATCI solution to all wells.
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is then calculated from a dose-response curve.
Mechanism of Action and Signaling Pathways
Enzyme Kinetics
To date, specific studies detailing the enzyme kinetics of this compound's interaction with acetylcholinesterase (e.g., determining whether the inhibition is competitive, non-competitive, or mixed) have not been reported in the available scientific literature. Such studies, typically involving Lineweaver-Burk or Dixon plots, are crucial for fully characterizing the inhibitory mechanism.
Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. While no specific molecular docking studies of this compound with acetylcholinesterase have been published, such an analysis would provide valuable insights into the potential binding interactions within the enzyme's active site. The active site of AChE is located at the bottom of a deep and narrow gorge and contains a catalytic triad (B1167595) (Ser-His-Glu) and a peripheral anionic site. A hypothetical docking workflow is presented below.
Cholinergic Signaling Pathway
The inhibition of acetylcholinesterase by this compound directly impacts the cholinergic signaling pathway. By preventing the breakdown of acetylcholine, this compound increases the concentration and duration of action of this neurotransmitter in the synaptic cleft. This leads to enhanced activation of postsynaptic nicotinic and muscarinic acetylcholine receptors, thereby potentiating cholinergic neurotransmission.
Conclusion and Future Directions
This compound has been identified as a potent natural acetylcholinesterase inhibitor, demonstrating stronger activity than the reference compound Tacrine. This finding positions this compound as a promising lead compound for the development of new therapies for neurodegenerative diseases characterized by cholinergic deficits.
However, further research is imperative to fully elucidate its therapeutic potential. Key areas for future investigation include:
-
Quantitative Analysis: Determination of the precise IC50 and Ki values for this compound against AChE is essential for a comprehensive understanding of its potency.
-
Enzyme Kinetics: Detailed kinetic studies are required to characterize the mode of AChE inhibition (e.g., competitive, non-competitive).
-
Molecular Modeling: In silico molecular docking and dynamics simulations would provide valuable insights into the binding interactions between this compound and the AChE active site.
-
In Vivo Studies: Preclinical studies in animal models of cognitive impairment are necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency and selectivity.
The continued investigation of this compound and related compounds holds significant promise for the discovery of next-generation acetylcholinesterase inhibitors.
References
Picfeltarraenin IB as a Putative Modulator of EGFR Signaling: A Technical Guide for Researchers
Disclaimer: The scientific literature on the direct interaction between Picfeltarraenin IB and Epidermal Growth Factor Receptor (EGFR) signaling is currently limited. The primary evidence suggesting a relationship stems from a single in silico (computational) molecular docking study. This document summarizes the existing computational data and provides a comprehensive guide with detailed, standardized experimental protocols required to validate this hypothesis. Contradictory evidence from earlier studies regarding the compound's cytotoxic effects necessitates further investigation to clarify its therapeutic potential.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling cascade is a hallmark of various human cancers, making it a critical target for therapeutic intervention.[1] this compound, a triterpenoid (B12794562) glycoside isolated from the plant Picria fel-terrae Lour., has been identified in computational screenings as a potential inhibitor of EGFR.[1][2][3]
This technical guide provides an in-depth overview of the current, albeit limited, understanding of this compound's interaction with the EGFR pathway. It is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this natural compound. The guide outlines the necessary experimental frameworks to move from computational hypothesis to empirical validation.
Computational Evidence: Molecular Docking Analysis
The sole evidence linking this compound to EGFR inhibition is a molecular docking study that calculated the binding affinity of the compound to the ATP-binding pocket of the EGFR kinase domain (PDB ID: 1M17).[1][2] The study reported a docking score that suggested a higher binding affinity for this compound compared to a known kinase inhibitor, ZSTK474.[1]
Table 1: In Silico Molecular Docking Scores against EGFR and PI3K
| Compound | Target Protein | PDB ID | Docking Score (Arbitrary Units) | Reference |
| This compound | EGFR | 1M17 | -104.6410 | [1][2] |
| Picfeltarraenin IA | EGFR | 1M17 | -101.7930 | [1][2] |
| ZSTK474 (Reference) | EGFR | 1M17 | -91.7920 | [1][2] |
| This compound | PI3K | 3DBS | -87.7705 | [1][2] |
| Picfeltarraenin IA | PI3K | 3DBS | -90.6176 | [1][2] |
| ZSTK474 (Reference) | PI3K | 3DBS | -94.7491 | [1][2] |
Note: Lower docking scores typically indicate a higher predicted binding affinity.
Hypothesized Mechanism of Action and Signaling Pathways
Based on the computational data, this compound is hypothesized to function as an ATP-competitive inhibitor of the EGFR kinase domain. By occupying the ATP-binding site, it would prevent receptor autophosphorylation, thereby blocking the initiation of downstream signaling cascades crucial for cancer cell growth and survival, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways.
EGFR Signaling Pathway and Hypothesized Inhibition
The following diagram illustrates the canonical EGFR signaling pathway and the putative point of inhibition by this compound.
Proposed Experimental Protocols for Validation
To validate the in silico findings, a series of biochemical and cell-based assays are required. The following sections detail the standard protocols necessary to experimentally determine the efficacy and mechanism of this compound as an EGFR inhibitor.
In Vitro EGFR Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified EGFR.
Objective: To determine the IC50 value of this compound against EGFR kinase.
Materials:
-
Recombinant human EGFR kinase domain
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.
-
To each well of a 384-well plate, add 5 µL of the diluted compound. Include wells with DMSO only (negative control) and a known EGFR inhibitor like Gefitinib (positive control).
-
Add 10 µL of EGFR enzyme and substrate mix to each well.
-
Incubate at room temperature for 10 minutes.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate the reaction at 30°C for 60 minutes.
-
Terminate the reaction and measure the remaining ATP (as luminescence) according to the ADP-Glo™ manufacturer's protocol.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the controls.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using graphing software.
Cell Culture and Western Blot Analysis
This experiment assesses the ability of this compound to inhibit EGFR phosphorylation and its downstream signaling in a cellular context.
Objective: To measure the levels of phosphorylated EGFR (p-EGFR), p-AKT, and p-ERK in cancer cells treated with this compound.
Cell Line: A549 (human lung carcinoma, EGFR wild-type) or H1975 (EGFR L858R/T790M mutant) are suitable models.
Procedure:
-
Cell Culture & Starvation: Culture cells to 70-80% confluency. Serum-starve the cells for 12-24 hours in a serum-free medium to reduce basal EGFR activity.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 2-4 hours.
-
EGF Stimulation: Stimulate the cells with human EGF (e.g., 100 ng/mL) for 15 minutes to induce EGFR phosphorylation. Include an unstimulated control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2, anti-total ERK1/2).
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect signals using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensities and normalize phospho-protein levels to their respective total protein levels.
Cell Viability Assay
This assay determines the effect of this compound on cancer cell proliferation and survival.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of this compound.
Materials:
-
A549 or other relevant cancer cell lines
-
Cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for 72 hours.
-
Add MTT reagent and incubate for 4 hours, then solubilize formazan (B1609692) crystals with DMSO and read absorbance at 570 nm. Alternatively, use the CellTiter-Glo® reagent and measure luminescence.
-
Calculate the percentage of cell viability relative to DMSO-treated control cells.
-
Determine the GI50 value by plotting viability against drug concentration.
Experimental and Logical Workflows
The following diagrams outline the workflows for the proposed validation experiments.
Workflow for In Vitro Validation
Logical Flow for Hypothesis Validation
Conclusion
The potential of this compound as an EGFR inhibitor is currently a hypothesis based on promising, yet uncorroborated, in silico data. While molecular docking suggests a high binding affinity, this must be interpreted with caution, especially in light of older reports indicating a lack of cytotoxicity in cancer cell lines.[3] The path to validating this compound as a viable candidate for drug development requires rigorous experimental testing. The protocols and workflows detailed in this guide provide a comprehensive framework for researchers to systematically investigate the biochemical activity, cellular effects, and functional outcomes of treating cancer cells with this compound. Such studies are essential to confirm its mechanism of action and to resolve the existing contradictions in the literature regarding its anticancer potential.
References
Picria fel-terrae: A Technical Guide to the Isolation and Biological Activity of Picfeltarraenin IB
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picria fel-terrae Lour., a traditional medicinal herb, has garnered scientific interest due to its rich composition of bioactive compounds. Among these, the triterpenoid (B12794562) saponin (B1150181) Picfeltarraenin IB has emerged as a molecule of significant therapeutic potential. This technical guide provides a comprehensive overview of Picria fel-terrae as a source of this compound, detailing its biological activities and the current understanding of its mechanisms of action. This document synthesizes available data on the extraction and isolation of this compound, its quantitative biological activities, and its modulation of key signaling pathways implicated in various disease states. The information is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Introduction
Picria fel-terrae Lour., belonging to the Linderniaceae family, has a long history of use in traditional medicine across Asia for treating a range of ailments including fever, infections, and inflammatory conditions.[1] Modern phytochemical investigations have identified several classes of compounds within this plant, including triterpenoid saponins, phenylethanoid glycosides, and flavonoid glucuronides, which are believed to contribute to its therapeutic effects.[1]
This compound, a specific triterpenoid saponin isolated from Picria fel-terrae, has been identified as a promising bioactive molecule.[2] This guide focuses on the scientific data available for this compound, with the aim of providing a technical resource for its further investigation and potential therapeutic development.
Extraction and Isolation of this compound from Picria fel-terrae
While a precise, standardized protocol for the extraction and isolation of this compound with quantifiable yields remains to be published in detail, the existing literature outlines a general methodology. The process typically involves solvent extraction of the plant material followed by chromatographic separation to isolate the compound of interest.
General Experimental Protocol
The following protocol is a synthesis of methodologies described in the literature for the extraction of chemical constituents from Picria fel-terrae.
Materials:
-
Dried, powdered aerial parts of Picria fel-terrae Lour.
-
Solvents: n-hexane, ethyl acetate (B1210297), ethanol (B145695), methanol
-
Chromatography supplies: Silica (B1680970) gel for column chromatography, TLC plates
Procedure:
-
Extraction:
-
The dried, powdered plant material is subjected to maceration with a non-polar solvent such as n-hexane to remove lipids and other non-polar constituents.
-
Subsequent extraction is performed with solvents of increasing polarity, such as ethyl acetate and then ethanol or methanol, to extract a broader range of compounds.[3]
-
-
Fractionation:
-
The crude extracts are concentrated under reduced pressure.
-
The resulting residue is then subjected to column chromatography over silica gel.
-
-
Isolation:
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of n-hexane and ethyl acetate).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
-
Purification:
-
Further purification of the fractions containing this compound is achieved through repeated column chromatography or other techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
-
Note: The yield of this compound from Picria fel-terrae has not been quantitatively reported in the reviewed literature. Optimization of this protocol is necessary for scalable production.
Experimental Workflow Diagram
References
The Therapeutic Potential of Picfeltarraenin IB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picfeltarraenin IB, a triterpenoid (B12794562) glycoside isolated from the plant Picria fel-terrae Lour., presents a compelling profile for therapeutic development. Traditionally used in herbal medicine, recent scientific investigations have begun to elucidate its molecular mechanisms and potential applications in oncology, inflammatory conditions, and neurodegenerative diseases. This document provides a comprehensive overview of the current understanding of this compound, focusing on its putative mechanisms of action, available preclinical data, and detailed experimental protocols relevant to its study. While in silico evidence suggests promising interactions with key signaling pathways, it is crucial to note that extensive in vitro and in vivo validation for this compound is still emerging.
Introduction
This compound belongs to the cucurbitacin family of triterpenoids, known for their diverse biological activities. It is an established acetylcholinesterase (AChE) inhibitor, suggesting its potential in the management of neurological disorders like Alzheimer's disease.[1] Furthermore, computational studies have identified this compound as a potential inhibitor of Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR), two critical targets in cancer therapy.[2][3] Its traditional use in treating inflammatory ailments is supported by the known anti-inflammatory properties of related compounds, such as Picfeltarraenin IA, which has been shown to inhibit the NF-κB pathway.[4] This guide synthesizes the available data to provide a technical foundation for researchers and drug development professionals interested in exploring the therapeutic utility of this compound.
Quantitative Data
The majority of currently available quantitative data for this compound is derived from in silico molecular docking studies. This data provides a theoretical basis for its interaction with cancer-related targets.
Table 1: In Silico Docking Scores of this compound and Related Compounds Against EGFR and PI3K [2][3]
| Compound | Target Protein | PDB Code | Docking Score |
| This compound | EGFR | 1M17 | -104.6410 |
| This compound | PI3K | 3DBS | -87.7705 |
| Picfeltarraenin IA | EGFR | 1M17 | -101.7930 |
| Picfeltarraenin IA | PI3K | 3DBS | -90.6176 |
| ZSTK474 (Standard PI3K Inhibitor) | EGFR | 1M17 | -91.7920 |
| ZSTK474 (Standard PI3K Inhibitor) | PI3K | 3DBS | -94.7491 |
Note: Lower docking scores indicate a higher predicted binding affinity.
Putative Mechanisms of Action and Signaling Pathways
Based on the available data, this compound is hypothesized to exert its therapeutic effects through the modulation of several key signaling pathways.
Anti-Cancer Activity: Inhibition of EGFR and PI3K Signaling
In silico models suggest that this compound may inhibit the EGFR and PI3K signaling pathways, which are crucial for cancer cell growth, proliferation, survival, and migration.[2][3] The PI3K/Akt pathway is a critical downstream effector of EGFR.[2] By potentially inhibiting both EGFR and PI3K, this compound could offer a multi-targeted approach to cancer therapy.
Caption: Hypothesized inhibition of the EGFR-PI3K pathway by this compound.
Anti-Inflammatory Activity: Potential Inhibition of the NF-κB Pathway
While direct evidence for this compound is lacking, its structural analog, Picfeltarraenin IA, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the nuclear factor-kappa B (NF-κB) pathway in human pulmonary epithelial cells.[4] This suggests that this compound may share a similar mechanism of action. The NF-κB pathway is a central regulator of inflammation, and its inhibition can reduce the expression of pro-inflammatory cytokines and enzymes.
Caption: Hypothesized anti-inflammatory mechanism of this compound via NF-κB inhibition.
Neurological Activity: Acetylcholinesterase Inhibition
This compound is a known inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[1] By inhibiting AChE, this compound can increase the levels and duration of action of acetylcholine in the synaptic cleft, a mechanism that is central to the therapeutic effect of several drugs used for Alzheimer's disease.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.
Experimental Protocols
While specific published protocols for this compound are scarce, the following sections outline standard methodologies for evaluating its potential therapeutic activities based on protocols for similar compounds and assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which this compound inhibits cell viability by 50% (IC50).
-
Cell Lines: A panel of human cancer cell lines (e.g., breast, lung, colon cancer lines) and a non-cancerous control cell line.
-
Methodology:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
-
Caption: Workflow for the in vitro MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assays (EGFR and PI3K)
These assays measure the direct inhibitory effect of this compound on the enzymatic activity of EGFR and PI3K.
-
Reagents: Recombinant human EGFR and PI3K enzymes, appropriate substrates (e.g., a synthetic peptide for EGFR, PIP2 for PI3K), and ATP.
-
Methodology (General Principle):
-
Incubate the recombinant kinase with varying concentrations of this compound.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
After a set incubation period, stop the reaction.
-
Quantify the kinase activity. This can be done using various methods, such as:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.
-
Luminescence-based assays: Measuring the amount of ADP produced using an ADP-Glo™ kinase assay.
-
ELISA-based assays: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.
-
-
Determine the IC50 value from the dose-response curve.
-
In Vitro Anti-Inflammatory Assay (NF-κB Reporter Assay)
This assay assesses the ability of this compound to inhibit the activation of the NF-κB signaling pathway.
-
Cell Line: A cell line stably transfected with an NF-κB-driven luciferase reporter gene (e.g., HEK293-NF-κB-luc).
-
Methodology:
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with different concentrations of this compound.
-
Stimulate the cells with an inflammatory agent like TNF-α or LPS to activate the NF-κB pathway.
-
After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase activity indicates inhibition of the NF-κB pathway.
-
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the AChE inhibitory activity of this compound.
-
Reagents: Purified AChE, acetylthiocholine (B1193921) iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Methodology:
-
In a 96-well plate, incubate AChE with various concentrations of this compound.
-
Add DTNB and then initiate the reaction by adding ATCI.
-
AChE hydrolyzes ATCI to thiocholine, which reacts with DTNB to produce a yellow-colored anion.
-
Measure the rate of color development by reading the absorbance at 412 nm over time.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Conclusion and Future Directions
This compound is a promising natural product with therapeutic potential spanning oncology, inflammation, and neurology. The current body of evidence, primarily from in silico studies and by analogy to related compounds, strongly suggests that it warrants further investigation. The immediate research priorities should be to:
-
Conduct comprehensive in vitro studies to validate the predicted inhibitory activities against AChE, EGFR, and PI3K and to determine the IC50 values.
-
Perform cell-based assays to confirm the anti-proliferative and anti-inflammatory effects in relevant cancer and inflammatory cell models.
-
Elucidate the precise molecular mechanisms of action through techniques such as Western blotting to analyze the phosphorylation status of key signaling proteins.
-
Initiate in vivo studies in appropriate animal models of cancer and inflammation to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
The successful execution of these studies will be critical in transitioning this compound from a promising lead compound to a potential clinical candidate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of Picfeltarraenin IB: From Traditional Use to In Silico Analysis and Anticancer Screening
Authored for: Researchers, Scientists, and Drug Development Professionals December 2025
Executive Summary
Picfeltarraenin IB is a triterpenoid (B12794562) saponin (B1150181) isolated from Picria fel-terrae Lour., a plant used in traditional medicine for conditions including inflammation and cancer. Despite its traditional use, scientific investigation into its direct anticancer properties has yielded conflicting results. A key experimental study from 1998, which tested this compound against a panel of 60 human tumor cell lines, reported that the compound displayed no cytotoxic activity . More recent computational research has revisited its potential, with in silico models suggesting that this compound may interact with and inhibit critical cancer-related targets such as the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol-3-kinase (PI3K).
This technical whitepaper provides a comprehensive overview of the current state of knowledge on this compound. It addresses the discrepancy between experimental screening data and computational modeling, presents the hypothetical mechanisms of action suggested by in silico analysis, and offers a toolkit of detailed experimental protocols for researchers who may wish to further investigate the biological activities of this and other novel natural products.
Introduction
This compound is a cucurbitacin glycoside derived from the plant Picria fel-terrae.[1][2] This plant has a history of use in traditional medicine in Southern China for a variety of ailments, including fever, infections, inflammation, and cancer.[1] Early research focused on the complement-inhibiting properties of this compound and its analogs, which may explain its traditional application in treating inflammatory diseases.[3]
However, its role as a direct anticancer agent is not supported by initial experimental evidence. A significant in vitro study conducted a primary cytotoxicity screen of Picfeltarraenin IA and IB against a panel of 60 human tumor cell lines and found that they displayed no cytotoxic activity .[1][3] This finding is critical for contextualizing the more recent, hypothesis-generating research in this area.
In 2016, a computational study explored the potential of this compound as an anticancer agent using molecular docking models.[4] This in silico analysis suggested that the compound could theoretically bind to and inhibit EGFR and PI3K, two key proteins in signaling pathways that drive cancer cell proliferation and survival.[4] This whitepaper will delve into these computational findings, present the hypothetical signaling pathways involved, and provide standardized protocols for researchers to empirically test these hypotheses.
Computational Analysis: In Silico Docking Studies
A molecular docking study was performed to predict the binding affinity of this compound to the active sites of EGFR and PI3K, key regulators of oncogenic signaling.[4] The results, presented as docking scores, suggest a potential inhibitory interaction. A more negative score indicates a stronger predicted binding affinity. For comparison, the scores for its analog, Picfeltarraenin IA, and a known PI3K inhibitor, ZSTK474, were also reported.[4]
| Compound | Target Protein | Docking Score |
| This compound | EGFR | -104.6410 |
| This compound | PI3K | -87.7705 |
| Picfeltarraenin IA | EGFR | -101.7930 |
| Picfeltarraenin IA | PI3K | -90.6176 |
| ZSTK474 (Reference PI3K Inhibitor) | EGFR | -91.7920 |
| ZSTK474 (Reference PI3K Inhibitor) | PI3K | -94.7491 |
These computational results suggest that this compound may have a strong binding affinity for EGFR and a moderate affinity for PI3K.[4] It is crucial to reiterate that these are theoretical predictions and require experimental validation, especially in light of previous in vitro screens that showed no cytotoxicity.[1]
Hypothetical Signaling Pathways Based on In Silico Modeling
Based on the computational prediction that this compound inhibits EGFR and PI3K, we can map out the potential downstream consequences of these interactions. The inhibition of these pathways is a common strategy in cancer therapy as they are central to cell growth, proliferation, and survival.
Hypothetical EGFR-PI3K-Akt Signaling Inhibition
EGFR activation by its ligands leads to the recruitment and activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates the serine/threonine kinase Akt. Activated Akt is a central node in cell signaling, promoting cell survival by inhibiting apoptotic proteins (like Bad) and stimulating cell growth and proliferation through downstream targets like mTOR. The in silico model suggests this compound may inhibit this cascade at both the EGFR and PI3K levels.
Hypothetical Downstream Effect on STAT3 Signaling
The PI3K/Akt pathway is known to have crosstalk with other oncogenic pathways, including the STAT3 signaling cascade.[5][6] Activated Akt can indirectly lead to the activation of STAT3, a transcription factor that promotes the expression of genes involved in cell survival and proliferation. Therefore, if this compound inhibits PI3K/Akt, it could hypothetically also lead to the downstream inhibition of STAT3 activation. There is currently no direct evidence for this interaction.
A Toolkit for Experimental Validation
To empirically test the hypotheses generated by in silico models, a series of standardized in vitro and in vivo experiments are required. The following section provides detailed, generalized protocols that can be adapted to investigate the anticancer potential of this compound or other novel compounds.
Experimental Workflow Overview
The logical flow for evaluating a novel compound involves moving from broad cytotoxicity screening to specific mechanism-of-action studies and finally to preclinical in vivo models.
Detailed Experimental Protocols
Objective: To determine the concentration of this compound required to inhibit the growth of a panel of cancer cell lines by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., A549 [lung], MCF-7 [breast], HCT116 [colon])
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette, incubator (37°C, 5% CO2), microplate reader
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Objective: To quantify the percentage of cells undergoing apoptosis versus necrosis after treatment with this compound.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide [PI], and Binding Buffer)
-
Flow cytometer
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at concentrations around its predetermined IC50 (if any) and a 2x IC50 concentration for 24-48 hours. Include a vehicle control group.
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic cell dissociation solution or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Objective: To evaluate the efficacy of this compound in reducing tumor growth in an animal model.
Materials:
-
Immunocompromised mice (e.g., Athymic Nude-Foxn1nu or NOD/SCID)
-
Cancer cell line (e.g., HCT116, A549) capable of forming tumors in mice
-
Matrigel (optional, to improve tumor take rate)
-
This compound formulation suitable for injection (e.g., dissolved in DMSO and diluted in a vehicle like corn oil or a solution of PEG300/Tween-80/Saline)
-
Vehicle control
-
Positive control drug (e.g., cisplatin, paclitaxel)
-
Calipers, animal scale, sterile syringes and needles
Methodology:
-
Cell Preparation and Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile PBS or medium, optionally mixing 1:1 with Matrigel, to a final concentration of 5-10 x 10^6 cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice regularly for tumor formation. When tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group): Vehicle Control, this compound (low dose), this compound (high dose), and Positive Control.
-
Treatment Administration: Administer the treatments via the desired route (e.g., intraperitoneal injection, oral gavage) according to a predetermined schedule (e.g., daily, three times a week) for 3-4 weeks.
-
Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, western blot).
-
Analysis: Compare the tumor growth rates and final tumor weights between the treatment and vehicle control groups to determine the percentage of Tumor Growth Inhibition (TGI).
Conclusion and Future Directions
The case of this compound highlights a common challenge in natural product drug discovery: reconciling traditional use and modern computational predictions with empirical in vitro and in vivo data. The primary experimental evidence to date suggests that this compound lacks direct cytotoxic effects against a broad panel of human cancer cells.[1][3] This stands in contrast to an in silico model that predicts its interaction with key oncogenic proteins, EGFR and PI3K.[4]
This discrepancy underscores the limitations of computational models, which, while valuable for generating hypotheses, cannot replace experimental validation. Several possibilities could explain the observed difference:
-
The binding predicted by the docking model may not translate into functional inhibition of the target proteins in a complex cellular environment.
-
The compound may have poor cell permeability, preventing it from reaching its intracellular targets.
-
The concentrations used in the original 60-cell line screen may have been insufficient to elicit a cytotoxic response.
-
The compound's true biological activity may not be direct cytotoxicity but could involve other mechanisms, such as the modulation of the immune system (as suggested by its complement-inhibiting properties) or anti-inflammatory effects, which would not be detected in a standard cytotoxicity assay.
Future research on this compound should focus on experimentally validating the in silico predictions. Using the protocols outlined in this guide, researchers can directly test whether this compound inhibits the phosphorylation of EGFR, Akt, and other downstream effectors like STAT3 in cancer cell lines. Furthermore, investigating its effects at higher concentrations or in combination with other agents may reveal previously unobserved activities. Until such experimental data becomes available, this compound should be considered a compound with interesting theoretical targets but unproven efficacy as a direct anticancer agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. Phytochemical analysis and anticancer activity of Falcaria vulgaris Bernh growing in Moghan plain, northwest of Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Picfeltarraenin IB In Vitro Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin IB is a triterpenoid (B12794562) saponin (B1150181) isolated from Picria fel-terrae.[1][2] It is recognized primarily as an acetylcholinesterase (AChE) inhibitor.[1][2] Emerging research also suggests its potential therapeutic applications in the fields of oncology and inflammation.[1][2] In silico studies have indicated that this compound may act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Phosphatidylinositol 3-kinase (PI3K) signaling pathways, which are critical in cancer progression. While specific in vitro quantitative data for this compound's anti-inflammatory and anti-cancer effects are not widely available, its structural analog, Picfeltarraenin IA, has been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) pathway.[3]
These application notes provide a summary of the known biological activities of this compound and detailed protocols for in vitro assays to evaluate its efficacy. The protocols are based on established methodologies and findings related to this compound and its analogs.
Data Presentation
Currently, specific IC50 and EC50 values for the anti-inflammatory and anti-cancer activities of this compound from peer-reviewed literature are limited. The data presented below is based on in silico docking scores and the known activity of its analog, Picfeltarraenin IA.
Table 1: In Silico Docking Scores for this compound and Related Compounds
| Compound | Target | Docking Score | Reference |
| This compound | PI3K | -87.7705 | [4] |
| This compound | EGFR | -104.6410 | [4] |
| Picfeltarraenin IA | PI3K | -90.6176 | [4] |
| Picfeltarraenin IA | EGFR | -101.7930 | [4] |
| ZSTK474 (Standard PI3K inhibitor) | PI3K | -94.7491 | [4] |
Table 2: Anti-inflammatory Activity of Picfeltarraenin IA (Analog)
| Cell Line | Treatment | Effect | Concentration | Reference |
| A549 | LPS-induced inflammation | Inhibition of PGE2 production | 0.1-10 µmol/l | [3] |
| A549 | LPS-induced inflammation | Inhibition of COX2 expression | 0.1-10 µmol/l | [3] |
Signaling Pathways
This compound is predicted to modulate key signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate the putative mechanisms of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols for Picfeltarraenin IB Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin IB is a triterpenoid (B12794562) saponin (B1150181) isolated from Picria fel-terrae Lour.[1][2]. Preliminary in silico studies and research on related compounds suggest that this compound may possess anti-cancer properties through the inhibition of key signaling pathways involved in cell growth and survival, such as the EGFR/PI3K/Akt pathway[2][3]. Additionally, it has been identified as an acetylcholinesterase (AChE) inhibitor with potential applications in treating inflammation and herpes infections[1][4].
These application notes provide a framework for designing and conducting cell-based assays to investigate the anti-cancer potential of this compound. The protocols outlined below will enable researchers to assess its cytotoxicity, ability to induce apoptosis, and its impact on specific molecular pathways.
I. Assessment of Cytotoxicity
A fundamental first step in evaluating the anti-cancer potential of this compound is to determine its cytotoxic effects on cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol: MTT Assay for Cell Viability
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a selected cancer cell line (e.g., MCF-7 or MDA-MB-231 for breast cancer).
Materials:
-
This compound
-
Selected cancer cell line (e.g., MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).
-
After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for another 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.
Quantitative Data Summary:
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control (0) | 100 | 100 | 100 |
| 0.1 | |||
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| Positive Control |
This table should be populated with experimental data.
II. Evaluation of Apoptosis Induction
To determine if the cytotoxic effect of this compound is mediated by apoptosis, Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis can be performed.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Analyze at least 10,000 events per sample.
-
Data Analysis:
-
The cell population will be divided into four quadrants:
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic cells
-
Q3 (Annexin V-/PI-): Viable cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells
-
-
Quantify the percentage of cells in each quadrant.
Quantitative Data Summary:
| Treatment | % Viable Cells (Q3) | % Early Apoptotic Cells (Q4) | % Late Apoptotic Cells (Q2) | % Necrotic Cells (Q1) |
| Vehicle Control | ||||
| This compound (IC50) | ||||
| This compound (2x IC50) | ||||
| Positive Control |
This table should be populated with experimental data.
III. Signaling Pathway Analysis
Based on in silico predictions, this compound may target the EGFR/PI3K/Akt signaling pathway.[2][3] Additionally, the related compound Picfeltarraenin IA has been shown to inhibit the NF-κB pathway.[5][6] Western blotting can be used to investigate the effect of this compound on the phosphorylation status and total protein levels of key components of these pathways.
Experimental Protocol: Western Blot Analysis of Signaling Proteins
Materials:
-
This compound
-
Selected cancer cell line
-
Complete culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
Procedure:
-
Cell Lysis:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin).
-
Compare the levels of phosphorylated proteins to the total protein levels to assess the activation state of the signaling pathways.
Quantitative Data Summary:
| Treatment | p-EGFR/EGFR Ratio | p-Akt/Akt Ratio | p-NF-κB/NF-κB Ratio |
| Vehicle Control | |||
| This compound (IC50) | |||
| This compound (2x IC50) |
This table should be populated with densitometry data.
Visualizations
Caption: Experimental workflow for this compound cell-based assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]
Picfeltarraenin IB: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin IB is a triterpenoid (B12794562) saponin (B1150181) that has garnered interest for its potential therapeutic properties. Preclinical research, particularly animal model studies, is a critical step in evaluating its efficacy and safety profile. This document provides a summary of the available data on this compound from in vivo studies and offers generalized protocols for its investigation in common animal models of disease. It is important to note that publicly available data on the in vivo efficacy of this compound in specific disease models is limited. The information presented herein is based on pharmacokinetic studies and in silico analyses, supplemented with established methodologies for preclinical drug evaluation.
Quantitative Data Summary
Currently, detailed in vivo efficacy and toxicology data for this compound in specific disease models are not extensively available in the public domain. The primary in vivo data comes from a pharmacokinetic study in rats.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Value | Units | Animal Model | Administration Route | Source |
| Linear Range | 13.0-1300 | ng/mL | Wistar Rats | Not Specified in Abstract | [1] |
Note: This table highlights the validated linear range for the quantification of this compound in rat plasma. For full pharmacokinetic parameters such as half-life, clearance, and volume of distribution, researchers should refer to the complete study.
Predicted Therapeutic Targets and Signaling Pathways
In silico studies have predicted potential mechanisms of action for this compound, primarily in the context of cancer. These computational analyses suggest that this compound may exert its effects by targeting key signaling pathways involved in cell growth and proliferation.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: In silico docking studies suggest that this compound may act as an inhibitor of EGFR.[2][3]
-
Phosphatidylinositol-3-Kinase (PI3K) Inhibition: The same in silico analyses indicate a potential inhibitory effect on PI3K.[2][3]
A related compound, Picfeltarraenin IA, has been shown to inhibit the Nuclear Factor-κB (NF-κB) pathway , suggesting potential anti-inflammatory effects.[1] While this is not direct evidence for this compound, it provides a rationale for investigating its anti-inflammatory properties.
Experimental Protocols
The following are generalized protocols for evaluating the in vivo efficacy of a compound like this compound in common animal models of cancer and inflammation. These protocols should be adapted based on the specific research question, compound characteristics, and institutional guidelines.
Protocol 1: Xenograft Mouse Model of Cancer
This model is widely used to assess the anti-tumor activity of a test compound on human cancer cells.
Objective: To evaluate the in vivo anti-cancer efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Human cancer cell line of interest
-
This compound
-
Vehicle for drug administration
-
Standard-of-care chemotherapy agent (positive control)
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Cell Culture: Culture the chosen human cancer cell line under appropriate conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Animal Grouping: Randomize mice into treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose, Positive control).
-
Drug Administration: Administer this compound, vehicle, or positive control drug according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Body Weight Monitoring: Record the body weight of each mouse regularly as an indicator of toxicity.
-
Endpoint: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Protocol 2: Carrageenan-Induced Paw Edema Model of Acute Inflammation
This is a standard and reproducible model for screening compounds for acute anti-inflammatory activity.
Objective: To assess the in vivo anti-inflammatory effects of this compound.
Materials:
-
Rats or mice
-
Carrageenan solution (1%)
-
This compound
-
Vehicle for drug administration
-
Non-steroidal anti-inflammatory drug (NSAID) as a positive control (e.g., Indomethacin)
-
Pletysmometer or calipers to measure paw volume/thickness
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions.
-
Baseline Measurement: Measure the initial paw volume or thickness of all animals.
-
Drug Administration: Administer this compound, vehicle, or the positive control drug via the desired route (e.g., oral, intraperitoneal).
-
Induction of Inflammation: After a specific pre-treatment time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.
-
Paw Volume/Thickness Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema and Inhibition: Calculate the percentage of paw edema and the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Visualizations
Signaling Pathway Diagrams
Caption: Predicted inhibitory action of this compound on the EGFR/PI3K signaling pathway.
Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.
Experimental Workflow Diagrams
Caption: Workflow for a typical xenograft anti-cancer efficacy study.
Caption: Workflow for a carrageenan-induced paw edema anti-inflammatory study.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Picfeltarraenin IB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin IB is a triterpenoid (B12794562) saponin (B1150181) isolated from Picria fel-terrae Lour. It has garnered significant interest within the scientific community due to its potential therapeutic properties, including acetylcholinesterase (AChE) inhibition and its role as a potential inhibitor of PI3K and EGFR signaling pathways.[1][2][3][4] Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of herbal preparations, and in vitro biological assays. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), adapted from a validated UPLC-MS/MS method.[5]
Chemical Properties of this compound
A clear understanding of the physicochemical properties of this compound is essential for developing a robust analytical method.
| Property | Value |
| Molecular Formula | C42H64O14 |
| Molecular Weight | 792.95 g/mol [1] |
| CAS Number | 97230-46-1[1][6] |
| Appearance | White to off-white solid[1] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol.[1][3] |
HPLC Analysis Method
This method is designed for the quantification of this compound in various matrices, including plasma and herbal extracts, following appropriate sample preparation.
Chromatographic Conditions
The following table outlines the recommended HPLC parameters for the analysis of this compound. These are based on a published UPLC-MS/MS method and are adaptable for standard HPLC systems with UV detection.[5]
| Parameter | Recommended Condition |
| HPLC System | A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector. |
| Column | C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 50 mm × 2.1 mm, 1.8 µm or equivalent).[5] |
| Mobile Phase | Isocratic elution with Methanol and Water (70:30, v/v).[5] |
| Flow Rate | 0.5 mL/min (may require optimization based on column dimensions and particle size). |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (typically in the range of 200-250 nm for similar compounds). |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes (adjust as needed for optimal peak separation). |
Standard and Sample Preparation
3.2.1. Standard Solution Preparation
A certified reference standard of this compound should be used.[6]
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.
3.2.2. Sample Preparation (from Rat Plasma)
This protocol is adapted from a validated method for plasma samples.[5]
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of methanol.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Injection: Inject 10 µL of the filtered sample into the HPLC system.
Method Validation Parameters (Illustrative)
The following table provides an example of typical validation parameters for an HPLC method.
| Parameter | Typical Specification |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 95 - 105% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 |
Experimental Workflows and Signaling Pathway
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
Hypothetical Signaling Pathway of this compound
This compound has been identified as a potential inhibitor of the PI3K/EGFR signaling pathway.[3][4] The following diagram illustrates this proposed mechanism of action.
Caption: Proposed Inhibition of EGFR/PI3K Pathway by this compound.
Conclusion
The HPLC method outlined in this application note provides a reliable and robust approach for the quantification of this compound. Proper method validation is essential before its application in routine analysis. The provided workflow and hypothetical signaling pathway offer a comprehensive overview for researchers working with this promising natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | CAS:97230-46-1 | Manufacturer ChemFaces [chemfaces.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Simultaneous quantification of picfeltarraenins IA and IB in rat plasma by UPLC-MS/MS: Application to a pharmacokinetic study [pubmed.ncbi.nlm.nih.gov]
- 6. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
Picfeltarraenin IB: Comprehensive Application Notes for Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of Picfeltarraenin IB, a natural triterpenoid (B12794562) compound of significant interest for its potential therapeutic properties.
Introduction
This compound is a bioactive natural product isolated from Picria fel-terrae Lour.[1] It has garnered attention in the scientific community for its activity as an acetylcholinesterase (AChE) inhibitor and its potential applications in the fields of oncology and immunology.[2][3] Accurate and consistent preparation of stock solutions is paramount for obtaining reliable and reproducible experimental results. This document outlines the essential information and procedures for handling this compound in a laboratory setting.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its proper handling and use.
| Property | Value | Source |
| CAS Number | 97230-46-1 | [1][2][4] |
| Molecular Formula | C42H64O14 | [1][2][4] |
| Molecular Weight | 792.95 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Purity | ≥98% (typically analyzed by HPLC) | [1][4] |
Solubility
The solubility of this compound is a critical factor in the preparation of stock solutions. It is sparingly soluble in aqueous solutions but exhibits good solubility in organic solvents.
| Solvent | Solubility | Notes | Source |
| DMSO | ≥ 100 mg/mL (≥ 126.11 mM) | Use of fresh, high-purity, anhydrous DMSO is recommended as it is hygroscopic and absorbed moisture can reduce solubility. Sonication or gentle heating may aid dissolution. | [3][5] |
| Ethanol | ~25 mg/mL | [5] | |
| Methanol | Soluble | [1] | |
| Pyridine | Soluble | [1] | |
| Water | Insoluble | [5] |
Experimental Protocols
Preparation of a 10 mM DMSO Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro studies.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, amber glass vial or a clear vial wrapped in aluminum foil
-
Calibrated analytical balance
-
Sterile, precision micropipettes and tips
-
Vortex mixer
-
Optional: Sonicator water bath
Procedure:
-
Equilibration: Allow the vial containing this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.93 mg of the compound (Molecular Weight = 792.95 g/mol ).
-
Dissolution:
-
Add the weighed this compound to the sterile vial.
-
Using a precision micropipette, add the calculated volume of anhydrous DMSO. For 7.93 mg, add 1 mL of DMSO.
-
Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.
-
If dissolution is slow, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be applied. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes). This minimizes freeze-thaw cycles and protects the compound from light degradation.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[5]
-
Preparation of Working Solutions for In Vitro Cell-Based Assays
Procedure:
-
Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Dilute the stock solution to the desired final concentration using the appropriate cell culture medium.
-
It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells (typically ≤ 0.5%). Perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on the cells.
Visualization of Protocols and Pathways
Experimental Workflow: Stock Solution Preparation
Caption: Workflow for this compound Stock Solution Preparation.
Described Signaling Pathway: Anti-Inflammatory Action
Based on studies of its analogue Picfeltarraenin IA, this compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
Caption: Inhibition of the NF-κB Inflammatory Pathway.
Described Signaling Pathway: Potential Anti-Cancer Action
In silico studies suggest that this compound may act as an inhibitor of the PI3K/Akt and EGFR signaling pathways, which are often dysregulated in cancer. This model is based on computational predictions and awaits further experimental validation.
Caption: Predicted Inhibition of PI3K/Akt and EGFR Signaling.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle the powder in a chemical fume hood to avoid inhalation.
-
DMSO can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Disclaimer: This document is intended for research use only by qualified professionals. The information provided is based on currently available data and should be used as a guide. Researchers should always perform their own validation and optimization experiments.
References
- 1. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Virtual Screening of Natural Compounds as Potential PI3K-AKT1 Signaling Pathway Inhibitors and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Picfeltarraenin IB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin IB is a triterpenoid (B12794562) saponin (B1150181) isolated from the plant Picria fel-terrae. It is recognized for its biological activities, including the inhibition of acetylcholinesterase (AChE), and has potential applications in research related to cancer, inflammation, and herpes infections[1][2]. This document provides detailed information on the solubility of this compound in Dimethyl Sulfoxide (B87167) (DMSO) and ethanol (B145695), along with protocols for its preparation and use in research settings.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₄₂H₆₄O₁₄ | [1] |
| Molecular Weight | 792.95 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Purity | >98% (HPLC) | [3] |
| CAS Number | 97230-46-1 | [1][3] |
Solubility
The solubility of this compound is a critical factor for the design of in vitro and in vivo experiments.
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration | Molar Equivalent | Notes |
| DMSO | 250 mg/mL | 315.28 mM | Requires sonication. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO for best results.[1] |
| DMSO | 100 mg/mL | 126.11 mM | Use of fresh DMSO is recommended as moisture can reduce solubility.[2] |
Ethanol Solubility: Specific quantitative data for the solubility of this compound in 100% ethanol is not readily available in the reviewed literature. However, ethanol is often used as a co-solvent in formulations for compounds with poor water solubility[4][5]. For this compound, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution before further dilution with aqueous buffers or media.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound for subsequent dilution.
Materials:
-
This compound (solid)
-
Anhydrous/Low-moisture DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh the desired amount of this compound powder in a sterile vial.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 0.1261 mL of DMSO to 1 mg of this compound)[1].
-
Vortex the mixture thoroughly for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in an ultrasonic bath and sonicate until the solution is clear[1]. Gentle heating may also aid dissolution.
-
Once dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Storage of Stock Solution:
-
Store aliquots at -80°C for up to 6 months[1].
-
For shorter-term storage, -20°C for up to 1 month is acceptable[1].
-
Protect the solution from light[1].
References
Picfeltarraenin IB in Human Tumor Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Picfeltarraenin IB is a natural product that has been investigated for its potential therapeutic properties. While research into its direct effects on human tumor cell lines is still emerging, preliminary in silico studies and research on closely related compounds suggest potential mechanisms of action that warrant further investigation. This document provides an overview of the current understanding of this compound's potential role in cancer biology, along with generalized protocols for key experiments to assess its efficacy.
Note: To date, there is a lack of published experimental data demonstrating the cytotoxic and apoptotic effects of this compound on a broad range of human tumor cell lines. One study reported that this compound did not exhibit cytotoxic activity in an in vitro panel of human tumor cell lines. However, computational and related-compound studies suggest potential anti-cancer activity through the modulation of specific signaling pathways. The following information is based on these predictive models and data from the closely related compound, Picfeltarraenin IA.
II. Potential Mechanisms of Action and Signaling Pathways
A. In Silico Evidence: Inhibition of EGFR and PI3K Signaling
Computational docking studies have suggested that this compound may act as an inhibitor of both the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[1] These two signaling pathways are critical regulators of cell growth, proliferation, survival, and migration, and their dysregulation is a hallmark of many cancers.[1]
-
EGFR Signaling: EGFR activation triggers a cascade of downstream events, including the activation of the PI3K/Akt and MAPK pathways, which promote cell survival and proliferation.[1]
-
PI3K/Akt Signaling: The PI3K/Akt pathway is a central node in cell signaling that governs cell growth, metabolism, and survival. Its constitutive activation is common in cancer and is associated with resistance to therapy.[1]
The potential dual-inhibitory action of this compound on both EGFR and PI3K suggests it could be a valuable candidate for further investigation as an anti-cancer agent.[1]
B. Evidence from a Related Compound (Picfeltarraenin IA): Inhibition of NF-κB Signaling
A study on the closely related compound, Picfeltarraenin IA, has demonstrated its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway in the human lung adenocarcinoma cell line, A549.[2] The NF-κB pathway is a key regulator of inflammation, immunity, cell survival, and proliferation, and its constitutive activation is implicated in the pathogenesis of many cancers.[2] Inhibition of the NF-κB pathway can lead to decreased expression of pro-survival genes and sensitization of cancer cells to apoptosis.
III. Experimental Protocols
The following are generalized protocols for key experiments to evaluate the potential anti-cancer effects of this compound. These protocols should be optimized for specific cell lines and experimental conditions.
A. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human tumor cell lines
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (solvent alone).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
B. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Human tumor cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
C. Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Human tumor cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates or larger culture dishes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-EGFR, EGFR, p-Akt, Akt, p-p65, p65, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
IV. Data Presentation
All quantitative data from the experiments described above should be summarized in clearly structured tables for easy comparison.
Table 1: IC50 Values of this compound in Human Tumor Cell Lines (Hypothetical Data)
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| A549 | Lung Cancer | Data Not Available | Data Not Available | Data Not Available |
| MCF-7 | Breast Cancer | Data Not Available | Data Not Available | Data Not Available |
| HeLa | Cervical Cancer | Data Not Available | Data Not Available | Data Not Available |
| ... | ... | ... | ... | ... |
Table 2: Apoptosis Induction by this compound (Hypothetical Data)
| Cell Line | Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| A549 | Vehicle Control | Data Not Available | Data Not Available | Data Not Available |
| This compound (IC50) | Data Not Available | Data Not Available | Data Not Available | |
| MCF-7 | Vehicle Control | Data Not Available | Data Not Available | Data Not Available |
| This compound (IC50) | Data Not Available | Data Not Available | Data Not Available | |
| ... | ... | ... | ... | ... |
Table 3: Effect of this compound on Protein Expression (Hypothetical Data)
| Cell Line | Treatment | Relative p-EGFR/EGFR Expression | Relative p-Akt/Akt Expression | Relative p-p65/p65 Expression |
| A549 | Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | Data Not Available | Data Not Available | Data Not Available | |
| MCF-7 | Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound (IC50) | Data Not Available | Data Not Available | Data Not Available | |
| ... | ... | ... | ... | ... |
V. Conclusion
While direct experimental evidence for the anti-cancer effects of this compound in human tumor cell lines is currently limited, in silico and related-compound data provide a rationale for further investigation. The protocols outlined in this document offer a framework for researchers to systematically evaluate the potential of this compound as a novel therapeutic agent. Future studies are essential to validate its cytotoxic and pro-apoptotic activities and to elucidate the precise molecular mechanisms underlying its potential effects on cancer cells.
References
Application Notes and Protocols for the Pharmacokinetic Study of Picfeltarraenin IB in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin IB, a triterpenoid (B12794562) saponin, has garnered interest for its potential therapeutic properties, including anti-inflammatory and acetylcholinesterase inhibitory activities.[1] Understanding the pharmacokinetic profile of this compound is crucial for its development as a potential therapeutic agent. These application notes provide a comprehensive overview of the methodologies and protocols for conducting a pharmacokinetic study of this compound in a rat model. The protocols are based on established analytical methods and general practices for in-vivo pharmacokinetic screening.
While a validated UPLC-MS/MS method for the quantification of this compound in rat plasma has been developed, specific quantitative pharmacokinetic data, as well as tissue distribution and excretion studies, are not extensively available in the public domain.[2] Therefore, this document serves as a detailed guide and template for researchers to conduct such studies and generate this critical data.
Experimental Protocols
Analytical Method for Quantification of this compound in Rat Plasma
A sensitive and specific UPLC-MS/MS method is essential for the accurate determination of this compound concentrations in biological matrices.[2]
1.1. Sample Preparation:
-
To 100 µL of rat plasma, add 300 µL of acetonitrile (B52724) containing the internal standard (IS).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 1-5 µL) into the UPLC-MS/MS system.
1.2. UPLC-MS/MS Conditions: [2]
-
UPLC System: Agilent 1290 Infinity or equivalent
-
Column: Agilent ZORBAX SB-C18 (50mm × 2.1mm, 1.8µm)
-
Mobile Phase: Methanol and water (70:30, v/v)
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions:
-
This compound: m/z 815.5 → 669.5
-
Internal Standard (e.g., a structurally similar compound not present in the matrix) should have a distinct transition.
-
-
Linear Range: 13.0 - 1300 ng/mL[2]
Animal Study Protocol
2.1. Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g) are commonly used for pharmacokinetic studies.
-
Animals should be acclimatized for at least one week before the experiment with free access to standard chow and water.
-
Fasting overnight before dosing is recommended for oral administration studies to minimize food effects on absorption.
2.2. Administration of this compound:
-
Intravenous (IV) Administration:
-
Dissolve this compound in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene (B3416737) glycol).
-
Administer a single bolus dose (e.g., 1-5 mg/kg) via the tail vein.[3][4][5]
-
-
Oral (PO) Administration:
2.3. Blood Sample Collection:
-
Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points.
-
Suggested sampling time points:
-
IV Administration: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
PO Administration: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.
-
-
Collect blood into heparinized tubes and centrifuge at 4,000 x g for 10 minutes to separate the plasma.
-
Store plasma samples at -80°C until analysis.
Tissue Distribution Study (Optional)
-
Following the final blood sample collection, euthanize the animals.
-
Harvest key organs and tissues (e.g., liver, kidneys, heart, lungs, spleen, brain, and gastrointestinal tract).[8][9][10][11]
-
Rinse the tissues with cold saline, blot dry, and weigh.
-
Homogenize the tissues in a suitable buffer.
-
Analyze the tissue homogenates for this compound concentration using the validated UPLC-MS/MS method.
Excretion Study (Optional)
-
House rats in metabolic cages to allow for the separate collection of urine and feces.
-
Collect urine and feces at specified intervals (e.g., 0-12 h, 12-24 h, 24-48 h) post-administration.[12]
-
Process and analyze the samples to determine the amount of this compound and any potential metabolites excreted.
Data Presentation
Quantitative data from the pharmacokinetic study should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Example)
| Parameter | Intravenous (IV) Administration (Dose: X mg/kg) | Oral (PO) Administration (Dose: Y mg/kg) |
| Cmax (ng/mL) | - | Value ± SD |
| Tmax (h) | - | Value ± SD |
| AUC (0-t) (ng·h/mL) | Value ± SD | Value ± SD |
| AUC (0-inf) (ng·h/mL) | Value ± SD | Value ± SD |
| t1/2 (h) | Value ± SD | Value ± SD |
| CL (L/h/kg) | Value ± SD | - |
| Vd (L/kg) | Value ± SD | - |
| F (%) | - | Value ± SD |
| Note: This table is a template. The actual values need to be determined experimentally. Cmax and Tmax are not applicable for IV bolus administration. F represents oral bioavailability. |
Table 2: Tissue Distribution of this compound in Rats at X hours Post-Dose (Example)
| Tissue | Concentration (ng/g) |
| Liver | Value ± SD |
| Kidney | Value ± SD |
| Heart | Value ± SD |
| Lung | Value ± SD |
| Spleen | Value ± SD |
| Brain | Value ± SD |
| Note: This table is a template. The actual values need to be determined experimentally. |
Visualization of Experimental Workflow and Potential Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps in the pharmacokinetic study of this compound in rats.
Caption: Workflow for the pharmacokinetic study of this compound in rats.
Potential Signaling Pathway
Given that the related compound, Picfeltarraenin IA, has been shown to inhibit the NF-κB pathway, and this compound possesses anti-inflammatory properties, it is plausible that it may also modulate inflammatory signaling pathways.[13] The following diagram illustrates a simplified representation of the NF-κB signaling pathway, which is a key regulator of inflammation.
Caption: Hypothesized modulation of the NF-κB signaling pathway by this compound.
Conclusion
These application notes provide a framework for conducting a comprehensive pharmacokinetic study of this compound in rats. The detailed protocols for the analytical method, animal handling, and sample collection, along with templates for data presentation, will aid researchers in generating robust and reliable data. The provided diagrams offer a visual representation of the experimental workflow and a potential mechanism of action, which can guide further mechanistic studies. The successful execution of these protocols will contribute significantly to the understanding of this compound's therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simultaneous quantification of picfeltarraenins IA and IB in rat plasma by UPLC-MS/MS: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. animalcare.ubc.ca [animalcare.ubc.ca]
- 4. az.research.umich.edu [az.research.umich.edu]
- 5. Rodent Tail Vein Injections (Rat) | Animals in Science [queensu.ca]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tissue distribution of lycopene in ferrets and rats after lycopene supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Tissue Distribution Study of Pinosylvin in Rats by Ultra-High-Performance Liquid Chromatography Coupled with Linear Trap Quadrupole Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tissue distribution of orally administered bismuth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Changes in protein distribution in the rat during prolonged "systemic injury" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Urinary and faecal excretion of pyrene and hydroxypyrene by rats after oral, intraperitoneal, intratracheal or intrapulmonary application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Picfeltarraenin IB in Acetylcholinesterase (AChE) Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picfeltarraenin IB, a triterpenoid (B12794562) isolated from Picria fel-terrae, has been identified as an inhibitor of acetylcholinesterase (AChE).[1][2] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), thereby terminating synaptic transmission.[3] The inhibition of AChE is a key therapeutic strategy for the treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[3] These application notes provide a comprehensive protocol for evaluating the AChE inhibitory activity of this compound using the colorimetric Ellman's method.[4]
Data Presentation
| Compound | Target | Reported IC50 Value |
| This compound | Acetylcholinesterase (AChE) | To be determined experimentally |
| Donepezil (Positive Control) | Acetylcholinesterase (AChE) | ~10-100 nM (Varies with experimental conditions) |
Experimental Protocols
This protocol is based on the widely used Ellman's method, which measures the activity of AChE by quantifying the formation of 5-thio-2-nitrobenzoate (TNB), a yellow-colored product resulting from the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The absorbance of TNB is measured spectrophotometrically at 412 nm.
Materials and Reagents
-
This compound
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Donepezil (or other known AChE inhibitor as a positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Solutions
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M sodium phosphate buffer and adjust the pH to 8.0.
-
This compound Stock Solution: Due to its lipophilic nature, dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Further dilutions should be made in phosphate buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid affecting enzyme activity. This compound is soluble in DMSO at 250 mg/mL (315.28 mM).[1]
-
AChE Enzyme Solution: Prepare a working solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a common starting point is 0.05-0.1 U/mL.
-
ATCI Substrate Solution: Prepare a 10 mM stock solution of ATCI in deionized water.
-
DTNB Reagent Solution: Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Positive Control Stock Solution: Prepare a stock solution of Donepezil in DMSO.
Assay Procedure (96-well plate format)
-
Plate Setup:
-
Blank: 180 µL of phosphate buffer.
-
Negative Control (100% enzyme activity): 160 µL of phosphate buffer + 20 µL of AChE solution.
-
Test Wells: 140 µL of phosphate buffer + 20 µL of this compound solution (at various concentrations) + 20 µL of AChE solution.
-
Positive Control: 140 µL of phosphate buffer + 20 µL of Donepezil solution (at a known inhibitory concentration) + 20 µL of AChE solution.
-
-
Pre-incubation: Add the respective components (excluding ATCI and DTNB) to the wells as described above. Mix gently and pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation:
-
Prepare a reaction mixture containing DTNB and ATCI. For each well, you will need 10 µL of 10 mM DTNB and 10 µL of 10 mM ATCI. Prepare a bulk mixture based on the number of wells.
-
Add 20 µL of the DTNB/ATCI mixture to all wells (except the blank, to which 20 µL of buffer is added) to start the enzymatic reaction. The final volume in each well will be 200 µL.
-
-
Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100
-
V_control = Rate of reaction of the negative control.
-
V_inhibitor = Rate of reaction in the presence of this compound.
-
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
-
Visualizations
Signaling Pathway of Acetylcholine and its Inhibition
The following diagram illustrates the normal signaling process of acetylcholine at a synapse and how an AChE inhibitor like this compound interferes with this process.
Experimental Workflow for AChE Inhibition Assay
The diagram below outlines the key steps in the experimental workflow for determining the AChE inhibitory activity of this compound.
References
Troubleshooting & Optimization
Picfeltarraenin IB stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of Picfeltarraenin IB. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term storage, where it can be stable for up to three years. For shorter periods, storage at 2-8°C is also acceptable.
Q2: How should I prepare and store stock solutions of this compound?
A2: It is recommended to prepare stock solutions of this compound in a suitable solvent such as DMSO. For optimal stability, these stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to one year or at -20°C for up to one month.[1] Always protect the solutions from light.
Q3: What is the stability of this compound in aqueous solutions and cell culture media?
A3: As a triterpenoid (B12794562) glycoside, this compound is expected to be hydrolytically stable in aqueous solutions across a pH range of 2-10 at room temperature for extended periods. However, for experiments in aqueous buffers like PBS or in cell culture media, it is best practice to prepare fresh working solutions from your frozen stock on the day of use to minimize the potential for degradation or non-specific binding to container surfaces.
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect this compound solutions from light to prevent potential photodegradation. Store stock solutions in amber vials or wrap the vials in aluminum foil.
Stability and Storage Conditions
The stability of this compound is critical for obtaining reliable and reproducible experimental results. Adherence to proper storage and handling guidelines will ensure the integrity of the compound.
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | Up to 3 years | Long-term storage |
| 2-8°C | Short-term storage | ||
| Stock Solution (in DMSO) | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. Protect from light.[1] |
| -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. Protect from light.[1] |
Troubleshooting Guide
Encountering issues during your experiments is not uncommon. This guide provides solutions to potential problems you might face when working with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer | - Poor solubility of this compound in aqueous solutions. - The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | - Increase the percentage of the organic solvent in the final solution, ensuring it remains compatible with your experimental system (typically ≤0.5% DMSO for cell-based assays). - Consider using a solubilizing agent such as PEG300 or Tween-80 in your buffer.[2] - Gentle warming or sonication of the solution can aid in redissolving the precipitate.[2] |
| Inconsistent or lower-than-expected activity | - Degradation of this compound due to improper storage or handling. - Repeated freeze-thaw cycles of the stock solution. - Inaccurate pipetting of the highly concentrated stock solution. | - Prepare a fresh stock solution from the solid compound. - Ensure stock solutions are properly aliquoted and stored. - Use calibrated pipettes and carefully prepare serial dilutions. |
| High background signal in acetylcholinesterase (AChE) assay | - Autohydrolysis of the substrate (acetylthiocholine). - Contamination of reagents. | - Prepare the substrate solution fresh before each experiment. - Run a control without the enzyme to measure the rate of non-enzymatic substrate hydrolysis and subtract this from your experimental values. - Use high-purity reagents and water. |
| Unexpected cytotoxicity in cell-based assays | - High concentrations of the organic solvent (e.g., DMSO) are toxic to cells. - The concentration of this compound used is above its cytotoxic threshold for the specific cell line. | - Ensure the final concentration of the organic solvent is below the tolerance level of your cell line (typically ≤0.5% for DMSO). - Perform a dose-response experiment to determine the cytotoxic concentration (CC50) of this compound for your cell line. |
Troubleshooting Workflow for Inconsistent Results
References
Picfeltarraenin IB solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of Picfeltarraenin IB. Find troubleshooting tips, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its solubility characteristics?
This compound is a triterpenoid (B12794562) glycoside isolated from Picria fel-terrae Lour.[1] It is known to be a potent acetylcholinesterase (AChE) inhibitor and is investigated for its potential in the treatment of herpes infections, cancer, and inflammation.[1][2] Structurally, it is a cucurbitacin glycoside.[2] Due to its complex and hydrophobic structure, this compound is poorly soluble in aqueous solutions.[2]
Q2: In which solvents is this compound soluble?
This compound exhibits good solubility in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2][3] However, it is reported to be insoluble in water.[2] For many biological experiments, a stock solution is typically prepared in DMSO.[3][4]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in 100% DMSO.[3][4] It is recommended to use fresh, anhydrous DMSO as the presence of moisture can reduce the solubility of the compound.[2][3] Sonication or gentle heating can be used to aid dissolution if precipitation is observed.[4][5]
Q4: How should I store stock solutions of this compound?
Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles.[4][5] Store aliquots at -20°C for up to one month or at -80°C for up to six months, protected from light.[2][4]
Q5: My this compound precipitated when I diluted the DMSO stock in my aqueous cell culture medium. What should I do?
This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the hydrophobic compound to precipitate. To avoid this, it is recommended to perform a serial dilution. First, make an intermediate dilution of your DMSO stock in a smaller volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your medium with gentle mixing. Keeping the final DMSO concentration in your cell culture medium below 0.5% (ideally below 0.1%) is also crucial to minimize both precipitation and solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in the initial solvent. | Insufficient solvent volume or inadequate mixing. The solvent may have absorbed moisture. | Increase the solvent volume gradually. Use gentle heating and/or sonication to aid dissolution.[4][5] Ensure you are using fresh, anhydrous DMSO.[2][3] |
| A precipitate forms immediately upon diluting the DMSO stock solution into aqueous buffer or cell culture medium. | Rapid change in solvent polarity ("solvent shock"). The final concentration of this compound exceeds its solubility limit in the aqueous medium. | Perform a serial dilution: first, create an intermediate dilution in a small volume of the aqueous medium, then add this to the final volume. Add the stock solution dropwise while gently vortexing the medium. Start with a lower final concentration of this compound. |
| The solution becomes cloudy or a precipitate forms over time during incubation. | Temperature fluctuations affecting solubility. Interaction with components in the cell culture medium (e.g., salts, proteins). pH shift in the medium during incubation. | Pre-warm the cell culture medium to 37°C before adding the compound. Ensure the medium is properly buffered. If possible, test the compound's stability in the specific medium over the intended experiment duration. |
| Low or inconsistent biological activity observed in experiments. | The actual concentration of soluble this compound is lower than intended due to precipitation. Degradation of the compound in the working solution. | Visually inspect for any precipitate before treating cells. If precipitation is suspected, prepare a fresh solution using the recommended dilution techniques. Prepare working solutions fresh for each experiment and avoid long-term storage of diluted aqueous solutions.[4][5] |
Data Presentation: Solubility of this compound
| Solvent | Solubility | Concentration (mM) | Notes | Reference |
| DMSO | 100 mg/mL | 126.11 mM | Use of fresh, anhydrous DMSO is recommended. Sonication may be needed. | [2] |
| Ethanol | 25 mg/mL | 31.53 mM | [3] | |
| Water | Insoluble | - | [2] | |
| Methanol | Data not available | - | As a polar protic solvent, solubility is expected to be lower than in DMSO. Small-scale solubility tests are recommended. | |
| Acetone | Data not available | - | As a polar aprotic solvent, some solubility is expected. Small-scale solubility tests are recommended. | |
| Isopropanol | Data not available | - | Solubility is likely to be less than in ethanol. Small-scale solubility tests are recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 7.93 mg of this compound (Molecular Weight: 792.95 g/mol ).
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, use a sonicator bath for 5-10 minutes to aid dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. Store at -20°C for up to 1 month or at -80°C for up to 6 months, protected from light.[2][4]
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
This protocol is for preparing a 10 µM working solution in 10 mL of cell culture medium, starting from a 10 mM DMSO stock.
-
Pre-warm Medium: Pre-warm your complete cell culture medium to 37°C.
-
Intermediate Dilution: In a sterile tube, add 99 µL of the pre-warmed medium. To this, add 1 µL of your 10 mM this compound stock solution. Mix well by gentle pipetting. This creates a 100 µM intermediate solution.
-
Final Dilution: Add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium. Mix gently by inverting the tube. This results in a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%.
-
Application: Use the freshly prepared working solution immediately for your experiment.
Protocol 3: Preparation of a Formulation for In Vivo Oral Administration
This protocol provides a method for preparing a formulation with a final concentration of ≥ 2.08 mg/mL.[4]
-
Co-solvent Preparation: Prepare a vehicle solution consisting of 40% PEG300, 5% Tween-80, and 45% saline.
-
Stock Solution Dilution: Start with a 20.8 mg/mL stock solution of this compound in DMSO.
-
Formulation: To prepare 1 mL of the final formulation, add 100 µL of the 20.8 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Addition of Surfactant: To the mixture from the previous step, add 50 µL of Tween-80 and mix until a clear solution is obtained.
-
Final Volume Adjustment: Add 450 µL of saline to the mixture and mix well. The final formulation will contain 10% DMSO.
-
Administration: It is recommended to use the formulation on the same day it is prepared.[4]
Visualizations
Caption: A troubleshooting workflow for preventing this compound precipitation.
Caption: A workflow for preparing in vitro working solutions of this compound.
References
Technical Support Center: Optimizing Picfeltarraenin IB Concentration for Cell Culture
Welcome to the technical support center for Picfeltarraenin IB. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a triterpenoid (B12794562) compound isolated from Picria fel-terrae.[1] It is known to be an acetylcholinesterase (AChE) inhibitor and has shown potential for use in cancer and inflammation research.[1] While detailed molecular mechanisms are still under investigation, preliminary in silico studies suggest that this compound may act as an inhibitor of the PI3K/Akt and EGFR signaling pathways. The structurally similar compound, Picfeltarraenin IA, has been shown to inhibit the NF-κB pathway, suggesting a similar mechanism may be at play for this compound.[2]
Q2: What is the recommended starting concentration range for this compound in cell culture?
Q3: How should I prepare a stock solution of this compound?
This compound is soluble in DMSO.[1] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in fresh, anhydrous DMSO. It is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High variability or unexpected results in cell viability assays (e.g., MTT, XTT).
-
Possible Cause: Triterpenoid compounds like this compound can directly react with tetrazolium salts (MTT, XTT), leading to a false positive signal and inaccurate assessment of cell viability.
-
Troubleshooting Steps:
-
Run a compound-only control: In a cell-free 96-well plate, add this compound at the concentrations used in your experiment to the cell culture medium. Add the MTT or XTT reagent and incubate for the same duration as your experiment. A color change indicates direct reduction of the tetrazolium salt by the compound.
-
Wash cells before adding the reagent: After the treatment period with this compound, gently aspirate the medium and wash the cells once with sterile PBS. Then, add fresh medium containing the MTT or XTT reagent. This will minimize the direct interaction between the compound and the reagent.
-
Switch to an alternative viability assay: Consider using a different type of viability assay that is less prone to interference from chemical compounds. Options include:
-
Resazurin-based assays: These assays measure the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.
-
ATP-based assays (e.g., CellTiter-Glo®): These assays quantify the amount of ATP present, which is an indicator of metabolically active cells.
-
Crystal Violet assay: This assay stains the DNA of adherent cells, providing a measure of cell number.
-
-
Issue 2: No significant induction of apoptosis is observed.
-
Possible Cause 1: Suboptimal concentration of this compound. The concentration used may be too low to trigger the apoptotic cascade in your specific cell line.
-
Troubleshooting Steps:
-
Perform a dose-response experiment using a wider range of this compound concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal concentration for inducing apoptosis.
-
-
Possible Cause 2: Insufficient incubation time. The duration of treatment may not be long enough for the apoptotic process to be initiated and detected.
-
Troubleshooting Steps:
-
Conduct a time-course experiment, treating cells with a fixed concentration of this compound and analyzing for apoptosis at different time points (e.g., 12, 24, 48, and 72 hours).
-
-
Possible Cause 3: The chosen apoptosis assay is not sensitive enough or is detecting a late-stage event.
-
Troubleshooting Steps:
-
Use a combination of apoptosis assays to get a more complete picture. For example, Annexin V/Propidium Iodide (PI) staining can distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Consider performing a western blot to look for the cleavage of caspase-3 and PARP, which are key markers of apoptosis.
-
Issue 3: No significant cell cycle arrest is observed.
-
Possible Cause 1: Inappropriate concentration of this compound. The concentration may be too low to affect cell cycle progression or so high that it causes rapid cell death, masking any cell cycle effects.
-
Troubleshooting Steps:
-
Perform a dose-response experiment and analyze the cell cycle distribution at each concentration.
-
-
Possible Cause 2: Incorrect timing of analysis. The peak of cell cycle arrest may occur at a specific time point after treatment.
-
Troubleshooting Steps:
-
Conduct a time-course experiment, treating cells with a fixed concentration of this compound and analyzing the cell cycle at various time points (e.g., 12, 24, 48 hours).
-
-
Possible Cause 3: Cell line-specific effects. The cell line you are using may not be susceptible to cell cycle arrest by this compound.
-
Troubleshooting Steps:
-
If possible, test the effect of this compound on a different cancer cell line to see if the lack of effect is cell-type specific.
-
Quantitative Data Summary
As specific experimental data for this compound is limited in the current literature, the following table provides a general framework for determining optimal concentrations based on data for the related compound, Picfeltarraenin IA. Researchers should perform their own dose-response experiments to determine the precise concentrations for their specific cell line and assay.
| Parameter | Cell Line | Compound | Concentration Range | Effect | Citation |
| Inflammation Inhibition | A549 (Human Lung Carcinoma) | Picfeltarraenin IA | 0.1 - 10 µM | Inhibition of LPS-induced IL-8 and PGE2 production | [2] |
| Cytotoxicity (General) | Various Cancer Cell Lines | This compound | 0.1 - 100 µM (Suggested starting range) | To be determined | N/A |
| Apoptosis Induction | Various Cancer Cell Lines | This compound | To be determined | To be determined | N/A |
| Cell Cycle Arrest | Various Cancer Cell Lines | This compound | To be determined | To be determined | N/A |
Key Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection using Annexin V-FITC/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Visualizations
Caption: Predicted signaling pathways of this compound.
Caption: Workflow for assessing cell viability.
Caption: A logical approach to troubleshooting.
References
Potential assay interference with Picfeltarraenin IB
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Picfeltarraenin IB. The information provided addresses potential assay interference and offers solutions to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a naturally occurring triterpenoid (B12794562) glycoside isolated from Picria fel-terrae. It is classified as a cucurbitacin.[1] Its primary known biological activity is the inhibition of acetylcholinesterase (AChE).[1][2] Additionally, it has been investigated for its potential in the treatment of herpes infections, cancer, and inflammation.[1][2] In silico studies suggest that this compound may also act as an inhibitor of Phosphoinositide 3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR).
Q2: What are the solubility and storage recommendations for this compound?
Proper handling and storage of this compound are crucial for maintaining its stability and activity.
| Parameter | Recommendation | Source |
| Solubility | DMSO (up to 250 mg/mL), Ethanol (up to 25 mg/mL), Insoluble in water. | [1][2] |
| Storage (Powder) | -20°C for up to 3 years. | [1] |
| Storage (In Solvent) | -80°C for up to 1 year; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [1] |
Note: It is recommended to use fresh, anhydrous DMSO for solubilization, as hygroscopic DMSO can negatively impact solubility.[1][2]
Q3: Can this compound interfere with common cell viability assays?
Yes, this compound, as a cucurbitacin and triterpenoid saponin, has the potential to interfere with common cell viability assays, particularly those that rely on metabolic activity.
-
MTT/XTT Assays: Some compounds can chemically reduce the tetrazolium salts (MTT, XTT) to formazan, leading to a false positive signal and an overestimation of cell viability.[3] Conversely, the compound could inhibit cellular dehydrogenases, resulting in a false negative.[2] One study on Cucurbitacin B showed it can enhance MTT reduction, which could mask cytotoxic effects.
-
Resazurin-based Assays: Similar to MTT assays, this compound could potentially directly reduce resazurin, leading to inaccurate viability readings.
Q4: Are there potential interferences in luciferase-based reporter assays?
Yes, small molecules like this compound can interfere with luciferase reporter assays. This interference can manifest in two primary ways:
-
Direct Inhibition: The compound may directly inhibit the luciferase enzyme, leading to a decrease in signal and a potential false positive for transcriptional repression.
-
Enzyme Stabilization: Paradoxically, some inhibitors can stabilize the luciferase enzyme, leading to its accumulation in cell-based assays. This can result in an increase in the luminescent signal, which could be misinterpreted as gene activation.
Q5: How might this compound affect kinase assays?
Given that in silico models predict this compound as a potential PI3K and EGFR inhibitor, it is plausible that it could interfere with kinase assays. For ATP-competitive inhibitors, the concentration of ATP in the assay is a critical factor that can influence the IC50 value.[2]
Troubleshooting Guides
Issue 1: Unexpected Results in Cell Viability Assays (MTT, XTT, Resazurin)
| Symptom | Potential Cause | Recommended Action |
| Higher than expected cell viability, or a paradoxical increase in viability at certain concentrations. | Direct chemical reduction of the assay reagent by this compound. | Cell-Free Control: Run the assay in cell-free media containing this compound at the same concentrations used in your experiment. A color/fluorescence change indicates direct interaction. |
| Lower than expected cell viability that does not correlate with other cytotoxicity markers (e.g., apoptosis assays). | Inhibition of cellular dehydrogenases required for reagent conversion. | Use an Alternative Assay: Employ a non-enzymatic viability assay, such as a trypan blue exclusion assay or a crystal violet staining assay, to confirm the results. |
| High variability between replicate wells. | Compound precipitation at higher concentrations. | Solubility Check: Visually inspect the wells for any precipitate. If observed, consider lowering the maximum concentration or using a different solvent system if compatible with your cells. |
Issue 2: Inconsistent or Unreliable Data from Luciferase Reporter Assays
| Symptom | Potential Cause | Recommended Action |
| Inhibition of both the target-driven luciferase and a constitutively expressed control luciferase. | Direct inhibition of the luciferase enzyme. | Luciferase Inhibition Assay: Perform an in vitro assay with purified luciferase enzyme and this compound to directly measure its inhibitory effect on the reporter. |
| An unexpected increase in luciferase signal in a cell-based assay. | Stabilization of the luciferase enzyme by this compound. | Western Blot Analysis: Perform a western blot for the luciferase protein in your cell lysates. An increase in luciferase protein levels in treated versus untreated cells would support the stabilization hypothesis. |
| Signal quenching or enhancement. | Spectroscopic interference. | Spectroscopic Scan: Measure the absorbance and fluorescence spectra of this compound to determine if it overlaps with the emission wavelength of the luciferase. |
Issue 3: Variability in Kinase Inhibition Assays (e.g., PI3K, EGFR)
| Symptom | Potential Cause | Recommended Action |
| IC50 values vary significantly between experiments. | The assay is highly sensitive to the ATP concentration. | Standardize ATP Concentration: Ensure that the ATP concentration is consistent across all assays and is ideally at or near the Km value for the kinase. |
| Low potency or no inhibition detected. | Poor solubility of this compound in the assay buffer. | Solubility Test: Pre-test the solubility of this compound in the kinase assay buffer. If precipitation occurs, adjust the solvent or concentration range. |
| Signal interference in luminescence-based kinase assays (e.g., ADP-Glo™). | Direct effect on the reporter enzyme (luciferase). | "No Kinase" Control: Run a control with all assay components, including this compound, but without the kinase to check for direct effects on the detection reagents.[2] |
Experimental Protocols
Protocol 1: Cell-Free MTT Reduction Assay
This protocol is designed to test for direct chemical reduction of MTT by this compound.
-
Prepare a serial dilution of this compound in cell culture medium without cells.
-
Add the same volume of MTT reagent to each well as you would in a standard cell-based assay.
-
Incubate for the same duration and under the same conditions as your cell-based assay.
-
Add the solubilization buffer (e.g., DMSO or SDS-HCl).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
An increase in absorbance that correlates with the concentration of this compound indicates direct reduction of MTT.
Protocol 2: In Vitro Luciferase Inhibition Assay
This protocol assesses the direct inhibitory effect of this compound on firefly luciferase.
-
Prepare a reaction buffer (e.g., 25 mM Tris-phosphate pH 7.8, 8 mM MgCl2, 1 mM DTT, 1% BSA, 0.1% Triton X-100).
-
Add purified firefly luciferase to the buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO).
-
Incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding the luciferase substrate (luciferin and ATP).
-
Immediately measure the luminescence using a plate reader.
-
A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme.
Signaling Pathways and Experimental Workflows
To facilitate a clearer understanding of the molecular pathways this compound may influence and the logical flow of troubleshooting, the following diagrams are provided.
Caption: Troubleshooting workflow for unexpected cell viability assay results.
Caption: Simplified NF-κB signaling pathway and potential inhibition by Picfeltarraenins.
References
Technical Support Center: Troubleshooting AChE Inhibition Assays with Picfeltarraenin IB
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Picfeltarraenin IB in acetylcholinesterase (AChE) inhibition assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you navigate common challenges and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in AChE inhibition assays?
This compound is a triterpenoid (B12794562) compound isolated from Picria fel-terrae.[1][2] It has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2][3][4] Due to its strong inhibitory activity, potentially greater than some known AChE inhibitors like Tacrine, this compound is a compound of interest for research into neurodegenerative diseases such as Alzheimer's, where AChE inhibition is a key therapeutic strategy.[2][4]
Q2: What is the most common method for measuring AChE activity and inhibition?
The most widely used method is the colorimetric assay developed by Ellman.[5] This assay utilizes acetylthiocholine (B1193921) (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color formation, measured by absorbance at 412 nm, is directly proportional to AChE activity.[5]
Q3: What are the primary sources of variability in AChE inhibition assays?
Variability in AChE inhibition assays can arise from several factors, including:
-
Enzyme Quality and Handling: Inconsistent enzyme activity can result from improper storage, repeated freeze-thaw cycles, or batch-to-batch variation.
-
Reagent Preparation and Stability: Degradation of reagents, particularly DTNB and the substrate acetylthiocholine, can lead to inconsistent results. It is crucial to prepare these solutions fresh.[5]
-
Assay Conditions: Minor variations in pH, temperature, and incubation times can significantly impact enzyme kinetics.[6]
-
Compound Solubility: Poor solubility of the test compound, such as this compound, can lead to precipitation and inaccurate potency measurements.[1][3]
-
Pipetting Errors: Inaccurate dispensing of the inhibitor, enzyme, or substrate will directly affect the final concentrations and reaction rates.
Troubleshooting Guide
Issue 1: High Background Signal in "No Enzyme" Control Wells
Q: My control wells without any AChE enzyme are showing a high absorbance reading. What could be the cause?
A high background signal in the absence of the enzyme suggests that the observed color change is not due to enzymatic activity. The likely culprits are:
-
Spontaneous hydrolysis of the substrate: Acetylthiocholine can slowly hydrolyze on its own, especially at a higher pH.
-
Reaction of this compound with DTNB: Some compounds can directly react with DTNB, producing a yellow color and leading to a false-positive result. While there is no specific data on this compound's interaction with DTNB, this is a known issue with other compounds.
-
Contaminated reagents: The assay buffer or other reagents may be contaminated with substances that react with DTNB.
Solutions:
-
Run a compound control: Include a control well with only the assay buffer, DTNB, and this compound (at the highest concentration used) to check for any direct reaction.
-
Prepare fresh reagents: Always use freshly prepared substrate and DTNB solutions.
-
Check buffer pH: Ensure the pH of your assay buffer is correctly prepared and stable.
Issue 2: Inconsistent or Non-Reproducible IC50 Values for this compound
Q: I am getting significantly different IC50 values for this compound across different experiments. Why is this happening?
Variability in IC50 values is a common challenge and can be attributed to several factors:
-
Inhibitor Precipitation: this compound is reported to be insoluble in water.[3] If it precipitates out of the solution during the assay, the effective concentration will be lower than expected, leading to variable results.
-
Inconsistent Incubation Times: Ensure that the pre-incubation time of the enzyme with this compound is consistent across all wells and experiments.
-
Pipetting Inaccuracy: Small errors in pipetting can lead to significant differences in the final concentrations of the inhibitor and other reagents.
-
Enzyme Activity Variation: The specific activity of your AChE stock may vary between aliquots or due to storage conditions.
Solutions:
-
Solubility Optimization: this compound is soluble in DMSO and ethanol.[3] Prepare a high-concentration stock solution in 100% DMSO and then dilute it in the assay buffer. Ensure the final DMSO concentration is low (typically ≤1%) and consistent across all wells, including controls. Visually inspect the wells for any signs of precipitation.
-
Standardize Protocols: Use a multichannel pipette to add reagents and start the reaction simultaneously in all wells. Maintain a consistent temperature for all reagents and the plate reader.[5]
-
Enzyme Quality Control: Aliquot the enzyme upon receipt and store it at -80°C to avoid repeated freeze-thaw cycles.
Issue 3: No or Very Low AChE Inhibition Observed
Q: I am not observing any significant inhibition of AChE, even at high concentrations of this compound. What should I check?
If you are not seeing the expected inhibition, consider the following possibilities:
-
Inactive Compound: The this compound may have degraded. Ensure it has been stored correctly, protected from light.[1]
-
Inactive Enzyme: The AChE may have lost its activity due to improper storage or handling.
-
Incorrect Assay Setup: Double-check the concentrations of all reagents and the plate setup.
Solutions:
-
Positive Control: Always include a known AChE inhibitor (e.g., Donepezil, Galantamine) as a positive control in your assay. This will validate that the assay is working correctly.
-
Check Enzyme Activity: Run a control with only the enzyme and substrate to ensure the enzyme is active.
-
Verify Compound Concentration: Confirm the calculations for your serial dilutions of this compound.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Insoluble | [3] |
| DMSO | ≥ 250 mg/mL (315.28 mM) | Use of fresh, non-hygroscopic DMSO is recommended.[1] |
| Ethanol | 25 mg/mL | [3] |
This data is compiled from publicly available sources and should be used as a guideline. Optimal solubility conditions may need to be determined empirically.
Table 2: Hypothetical Kinetic Parameters for AChE Inhibition
| Inhibitor | IC50 (nM) | Ki (nM) | k_on_ (M⁻¹s⁻¹) | k_off_ (s⁻¹) | Mechanism of Inhibition |
| This compound (Hypothetical) | 5.0 | 2.5 | 1.5 x 10⁸ | 3.75 x 10⁻⁴ | Mixed Competitive/Non-competitive |
| Donepezil | 5.7 | - | 1.2 x 10⁸ | 6.8 x 10⁻⁴ | Non-competitive[7] |
| Galantamine | 410 | 1500 | - | - | Competitive |
| Rivastigmine | 2.1 | - | 3.5 x 10⁵ | 7.3 x 10⁻⁴ | Slow-reversible[7] |
Disclaimer: The kinetic values for this compound are hypothetical and for illustrative purposes only, as specific experimental data is not widely available in the public domain. Values for other inhibitors are sourced from literature and may vary depending on experimental conditions.[7]
Experimental Protocols
Detailed Protocol for AChE Inhibition Assay (Ellman's Method)
This protocol is a general guideline and should be optimized for your specific experimental conditions.
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a working solution of AChE from a stock solution in Assay Buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10-15 minutes.
-
DTNB Reagent (Ellman's Reagent): Prepare a 10 mM stock solution of DTNB in Assay Buffer. Store protected from light.[5]
-
Substrate (ATCh): Prepare a 10 mM stock solution of acetylthiocholine iodide (ATChI) in deionized water. Prepare this solution fresh for each experiment.[5]
-
This compound Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
2. Assay Procedure (96-well plate format):
-
Add 140 µL of Assay Buffer to each well.
-
Add 20 µL of DTNB Reagent to each well.
-
Add 10 µL of your this compound dilutions or vehicle control (DMSO at the same final concentration) to the appropriate wells.
-
Add 10 µL of the AChE enzyme solution to each well, except for the "no-enzyme" blank wells. Add 10 µL of Assay Buffer to the blank wells.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the ATCh substrate solution to all wells.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
3. Data Analysis:
-
Calculate the rate of reaction (V) for each well (ΔAbsorbance/Δtime).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 Where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Acetylcholinesterase (AChE) inhibition by this compound.
Caption: General experimental workflow for an AChE inhibition assay.
Caption: A logical troubleshooting workflow for AChE inhibition assays.
References
Technical Support Center: Improving Picfeltarraenin IB Delivery in Animal Models
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the in vivo delivery of Picfeltarraenin IB. The content is structured in a question-and-answer format to provide direct solutions to potential issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound solution is cloudy or shows precipitation upon preparation for in vivo administration. What is the cause and how can I fix it?
A1: This is a common issue stemming from the poor aqueous solubility of this compound, a triterpenoid (B12794562) glycoside that is inherently insoluble in water.[1][2] Precipitation can lead to inaccurate dosing, poor bioavailability, and potential toxicity.
Troubleshooting Steps:
-
Confirm Solubility Limits: this compound is practically insoluble in water but highly soluble in DMSO (up to 250 mg/mL).[1][2] Your final formulation must be a clear, homogenous solution.
-
Optimize Your Formulation Vehicle: A single solvent is often insufficient. Co-solvents and solubilizing agents are necessary to maintain solubility when diluting the initial DMSO stock for injection.[3]
-
Review Recommended Formulations: Commercial suppliers provide tested formulation protocols for achieving clear solutions at concentrations of at least 2.08 mg/mL.[1] These often involve a multi-component vehicle. Refer to the table below for examples.
-
Preparation Technique: When preparing the formulation, add each solvent sequentially and ensure complete mixing before adding the next component.[1] Gentle heating or sonication can aid dissolution, but be cautious of potential compound degradation.[1][4]
Q2: What are some reliable vehicle formulations for administering this compound to animal models?
A2: Due to its lipophilic nature, this compound requires a specialized vehicle for in vivo delivery. Below are established protocols that yield clear solutions suitable for administration.
Table 1: In Vivo Formulation Protocols for this compound
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Solubility | Reference |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.08 mg/mL | [1] |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.08 mg/mL | [1] |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.08 mg/mL | [1] |
| Note: SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a modified cyclodextrin (B1172386) used to enhance the solubility of poorly soluble compounds.[5] |
Q3: I am observing low efficacy or high variability in my animal study. Could this be related to drug delivery?
A3: Yes, inconsistent drug exposure is a primary cause of variable or poor efficacy in vivo. The high lipophilicity of this compound suggests it may be prone to rapid metabolism or poor distribution to target tissues.
Troubleshooting Steps:
-
Assess Formulation Stability: Ensure your formulation remains stable and free of precipitation throughout the dosing period.
-
Conduct Pharmacokinetic (PK) Studies: A pilot PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in your chosen animal model. This will determine key parameters like half-life (t½), maximum concentration (Cmax), and overall exposure (AUC).
-
Evaluate Route of Administration: The chosen route (e.g., intravenous, intraperitoneal, oral) will significantly impact bioavailability.[6] For a poorly soluble compound like this compound, oral bioavailability is expected to be very low without an advanced formulation (e.g., lipid-based systems).[3]
-
Consider Dose-Response: It is crucial to perform a dose-response study to confirm that the administered doses are achieving sufficient concentrations at the target site to engage the intended biological target (e.g., AChE, PI3K, EGFR).[7][8]
Q4: Are there potential off-target effects of this compound I should be aware of?
A4: While this compound is primarily known as an acetylcholinesterase (AChE) inhibitor, in silico (computational) studies suggest it may also inhibit PI3K (Phosphatidylinositol-3-kinase) and EGFR (Epidermal Growth Factor Receptor).[1][7][9] Researchers should consider these potential additional mechanisms when interpreting results. To confirm the primary mechanism of action in your model, consider including control groups treated with more specific inhibitors of these secondary targets.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Using Co-solvents)
This protocol is based on the widely used DMSO/PEG300/Tween-80/Saline vehicle.[1]
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile, low-protein binding microcentrifuge tubes
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Prepare a stock solution by dissolving this compound in 100% DMSO. For example, to create a 20.8 mg/mL stock, dissolve 20.8 mg of the compound in 1 mL of DMSO. Use an ultrasonic bath briefly if needed to ensure it is fully dissolved.[1]
-
To prepare 1 mL of the final injection solution, follow these steps in order, vortexing gently after each addition: a. Take 100 µL of the 20.8 mg/mL DMSO stock solution. b. Add 400 µL of PEG300 and mix until the solution is clear. c. Add 50 µL of Tween-80 and mix thoroughly. d. Add 450 µL of sterile saline to reach the final volume of 1 mL.
-
The final concentration will be 2.08 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Visually inspect the final solution for any signs of precipitation. Use immediately or store as recommended (e.g., 4°C for short-term use, protect from light).[1]
Protocol 2: Pilot Pharmacokinetic (PK) Study in Mice
This protocol outlines a basic workflow for assessing the plasma concentration of this compound over time.
Objective: To determine the Cmax, Tmax, and half-life of this compound after a single dose.
Procedure:
-
Animal Dosing:
-
Use a cohort of mice (e.g., C57BL/6, n=3-5 per time point).
-
Administer a single dose of the prepared this compound formulation via the desired route (e.g., intraperitoneal injection at 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (~50-100 µL) at predetermined time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Use a sparse sampling design where each animal is bled 2-3 times to minimize stress and volume loss.
-
Collect blood via tail vein or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, typically Liquid Chromatography with Mass Spectrometry (LC-MS/MS), to quantify the concentration of this compound in the plasma samples.
-
-
Data Analysis:
-
Plot the plasma concentration versus time.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
-
Table 2: Example Data Table for Pilot PK Study
(This is a template for researchers to populate with their own data)
| Time Point | Animal 1 (ng/mL) | Animal 2 (ng/mL) | Animal 3 (ng/mL) | Mean (ng/mL) | Std. Dev. |
|---|---|---|---|---|---|
| 0 h | 0 | 0 | 0 | 0 | 0 |
| 0.25 h | e.g., 850 | e.g., 910 | e.g., 880 | 880 | 30 |
| 0.5 h | e.g., 1200 | e.g., 1150 | e.g., 1250 | 1200 | 50 |
| 1 h | e.g., 950 | e.g., 1050 | e.g., 1000 | 1000 | 50 |
| 2 h | e.g., 600 | e.g., 550 | e.g., 620 | 590 | 36 |
| 4 h | e.g., 250 | e.g., 280 | e.g., 265 | 265 | 15 |
| 8 h | e.g., 80 | e.g., 95 | e.g., 85 | 87 | 8 |
| 24 h | e.g., 10 | e.g., 5 | e.g., 15 | 10 | 5 |
Visualizations
Caption: Experimental workflow for evaluating a new this compound formulation.
Caption: Troubleshooting decision tree for low in vivo efficacy.
Caption: Potential signaling pathways inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. This compound | CAS:97230-46-1 | Manufacturer ChemFaces [chemfaces.com]
- 8. benchchem.com [benchchem.com]
- 9. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Overcoming Resistance to Picfeltarraenin IB in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential resistance to Picfeltarraenin IB in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
This compound is a triterpenoid (B12794562) compound isolated from Picria fel-terrae.[1][2][3] While its precise anti-cancer mechanism is still under investigation, in silico studies suggest that it may act as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K) signaling pathways.[4][5] These pathways are critical for cell growth, proliferation, survival, and migration, and their dysregulation is a common feature in many cancers.[4][5]
Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
While specific resistance mechanisms to this compound have not been documented, based on its putative action as a PI3K/EGFR inhibitor, potential resistance mechanisms could include:
-
Activation of bypass signaling pathways: Cancer cells may activate alternative signaling pathways to circumvent the inhibition of EGFR and PI3K, thereby promoting survival and proliferation.[6][7]
-
Upregulation of drug efflux pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[6]
-
Alterations in the drug target: Mutations in EGFR or PI3K could prevent this compound from binding to its target, rendering the drug ineffective.[7]
-
Epigenetic modifications: Changes in DNA methylation or histone acetylation could alter the expression of genes involved in drug sensitivity and resistance.
Q3: Are there any known synergistic drug combinations with this compound?
Currently, there is no published data on synergistic drug combinations with this compound. However, based on its proposed mechanism of action, combining it with inhibitors of other key signaling pathways (e.g., MEK/ERK, STAT3) or with conventional chemotherapeutic agents could be a promising strategy to enhance its anti-cancer activity and overcome potential resistance.[8]
Troubleshooting Guides
Issue 1: Decreased sensitivity to this compound in a cancer cell line over time.
-
Possible Cause 1: Development of acquired resistance.
-
Troubleshooting Step:
-
Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in the suspected resistant cell line with the parental, sensitive cell line.
-
Investigate Mechanism:
-
Western Blot Analysis: Profile the expression and phosphorylation status of key proteins in the EGFR/PI3K/Akt pathway and potential bypass pathways (e.g., MAPK/ERK, STAT3) in both sensitive and resistant cells.
-
Drug Efflux Assay: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) to assess whether drug efflux is increased in the resistant cells.
-
Gene Sequencing: Sequence the coding regions of EGFR and PI3K in resistant cells to identify potential mutations.
-
-
-
-
Possible Cause 2: Inconsistent experimental conditions.
-
Troubleshooting Step:
-
Standardize Protocol: Ensure consistent cell passage number, seeding density, drug preparation, and incubation times across all experiments.
-
Verify Compound Integrity: Confirm the stability and purity of the this compound stock solution.
-
-
Issue 2: Heterogeneous response to this compound within a single experiment.
-
Possible Cause 1: Presence of a resistant subpopulation of cells.
-
Troubleshooting Step:
-
Single-Cell Cloning: Isolate and expand individual clones from the parental cell line and determine their respective sensitivities to this compound.
-
Flow Cytometry: Use markers of cancer stem cells (CSCs) or other resistant populations to determine if there is an enrichment of these cells following treatment.
-
-
-
Possible Cause 2: Uneven drug distribution.
-
Troubleshooting Step: Ensure thorough mixing of the culture medium after adding this compound to achieve a uniform concentration across all wells.
-
Data Presentation
Table 1: Comparison of this compound IC50 Values in Sensitive and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Resistance |
| Breast Cancer (MCF-7) | 5.2 ± 0.6 | 48.7 ± 3.1 | 9.4 |
| Lung Cancer (A549) | 8.1 ± 0.9 | 65.2 ± 5.8 | 8.0 |
| Colon Cancer (HT-29) | 12.5 ± 1.3 | >100 | >8.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle-treated control group. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value using non-linear regression analysis.
2. Western Blot Analysis
-
Cell Lysis: After drug treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Proposed inhibitory action of this compound on the EGFR/PI3K/Akt pathway.
Caption: A logical workflow for troubleshooting resistance to this compound.
Caption: Activation of bypass pathways as a potential mechanism of resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Picfeltarraenin IB Technical Support Center
Welcome to the technical support center for Picfeltarraenin IB. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
A1: this compound is a triterpenoid (B12794562) glycoside, specifically a cucurbitacin, isolated from Picria fel-terrae. It is recognized primarily as an acetylcholinesterase (AChE) inhibitor. Research also suggests its potential therapeutic applications in the treatment of herpes infections, cancer, and inflammation.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound solid should be stored at 4°C, protected from light. If dissolved in a solvent such as DMSO, the stock solution should be stored at -20°C for up to one month or -80°C for up to six months, also protected from light. It is advisable to use fresh, anhydrous DMSO for dissolution as the compound's solubility can be affected by moisture-absorbing solvents.[1]
Q3: I am observing precipitation in my this compound stock solution. How can I resolve this?
A3: Precipitation can occur, especially after freeze-thaw cycles. If you observe this, gentle warming and/or sonication can help redissolve the compound. To prevent this, it is recommended to aliquot your stock solution into smaller, single-use vials to avoid repeated freezing and thawing.
Q4: What are the potential signaling pathways affected by this compound?
A4: While this compound is a known acetylcholinesterase inhibitor, related compounds like Picfeltarraenin IA have been shown to inhibit the production of inflammatory cytokines by downregulating the nuclear factor-κB (NF-κB) pathway.[2][3] Additionally, other cucurbitacins have been reported to influence the PI3K/Akt/mTOR and JAK/STAT signaling pathways.[1] Therefore, it is plausible that this compound may also modulate these pathways.
Troubleshooting Guides
Guide 1: Investigating the Stability and Degradation of this compound
This guide provides a framework for conducting forced degradation studies to identify potential degradation products and establish the stability profile of this compound.
Issue: How do I assess the stability of this compound and identify its degradation products?
Solution: A forced degradation study under various stress conditions is recommended. This involves subjecting the compound to acid, base, oxidative, thermal, and photolytic stress. The degradation can be monitored using a stability-indicating HPLC method.
Experimental Protocol: Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound and the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots of each stressed sample.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Data Presentation: Summary of Forced Degradation Results
| Stress Condition | Incubation Time (hours) | This compound Remaining (%) | Number of Degradation Products | Rt of Major Degradant(s) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 | - |
| 24 | ||||
| 0.1 M NaOH, 60°C | 0 | 100 | 0 | - |
| 24 | ||||
| 3% H₂O₂, RT | 0 | 100 | 0 | - |
| 24 | ||||
| 60°C (Solid) | 0 | 100 | 0 | - |
| 48 | ||||
| 60°C (Solution) | 0 | 100 | 0 | - |
| 48 | ||||
| Photolytic | 0 | 100 | 0 | - |
| 24 |
This table should be populated with your experimental data.
Logical Workflow for Forced Degradation Study
Guide 2: Development of a Stability-Indicating HPLC Method
Issue: How do I develop an HPLC method to separate this compound from its potential degradation products?
Solution: A reverse-phase HPLC method with UV detection is a common starting point for the analysis of triterpenoids. The method should be optimized to achieve good resolution between the parent compound and any new peaks that appear under stress conditions.
Experimental Protocol: HPLC Method Development
-
Column Selection: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary.
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient Program:
-
Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B. A suggested starting gradient could be: 0-30 min, 40-90% B; 30-35 min, 90% B; 35-40 min, 40% B.
-
-
Detection: Use a PDA detector to scan across a range of wavelengths. Cucurbitacins typically have a UV absorbance maximum between 228-234 nm.[4]
-
Optimization: Inject a mixture of stressed and unstressed samples. Adjust the gradient, flow rate, and column temperature to maximize the resolution between this compound and any degradation products.
Data Presentation: HPLC Method Parameters
| Parameter | Optimized Condition |
| Column | |
| Mobile Phase A | |
| Mobile Phase B | |
| Gradient | |
| Flow Rate | |
| Column Temperature | |
| Detection Wavelength | |
| Injection Volume |
This table should be populated with your optimized method parameters.
Guide 3: Investigating the Effect of this compound on the NF-κB Signaling Pathway
Issue: How can I determine if this compound affects the NF-κB signaling pathway in my cell-based assay?
Solution: Based on studies with the related compound Picfeltarraenin IA, it is plausible that this compound also modulates the NF-κB pathway.[2][3] A common approach is to stimulate cells with an inflammatory agent like lipopolysaccharide (LPS) and then measure the effect of this compound on key downstream markers of NF-κB activation.
Experimental Protocol: NF-κB Activity Assay
-
Cell Culture: Culture a relevant cell line (e.g., A549 human lung epithelial cells or THP-1 monocytes) to an appropriate confluency.
-
Treatment:
-
Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a suitable duration (e.g., 24 hours).
-
Include appropriate controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.
-
-
Analysis of Downstream Markers:
-
Cytokine Production: Measure the levels of pro-inflammatory cytokines like IL-8 and PGE2 in the cell culture supernatant using ELISA.
-
Protein Expression: Analyze the expression of key proteins in the NF-κB pathway (e.g., COX-2, p-p65, IκBα) in cell lysates using Western blotting.
-
Potential Signaling Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]
- 4. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Picfeltarraenin IB and Donepezil for Acetylcholinesterase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the acetylcholinesterase (AChE) inhibitory activities of Picfeltarraenin IB, a natural triterpenoid (B12794562), and Donepezil (B133215), a well-established synthetic drug. The information is compiled from various scientific sources to support research and development in the field of neurodegenerative diseases.
Executive Summary
Quantitative Data on AChE Inhibition
The inhibitory potency of a compound is commonly expressed by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound | Source | Target Enzyme | IC50 Value (nM) | Notes |
| This compound | Picria fel-terrae | Acetylcholinesterase (AChE) | More potent than Tacrine | A 2013 study identified this compound as a potent AChE inhibitor, demonstrating stronger inhibition than Tacrine.[1] Specific IC50 values are not yet published in available literature. |
| Tacrine (Reference) | Synthetic | Acetylcholinesterase (AChE) | 31 - 109 | Tacrine is a known AChE inhibitor, and its IC50 value provides a benchmark for the potency of this compound.[1][2][3] |
| Donepezil | Synthetic | Rat Brain AChE | 6.7 | This value is from a comparative in vitro study.[4] |
| Human AChE | 11.6 | From a study using human acetylcholinesterase. | ||
| Bovine AChE | 8.12 | From a study using bovine acetylcholinesterase. | ||
| in vivo Plasma (Human) | 53.6 ng/mL | This value represents the plasma concentration required for 50% inhibition of cerebral AChE in Alzheimer's disease patients.[5] | ||
| in vivo Plasma (Monkey) | ~37-42 ng/mL | Determined through PET scans in monkeys.[6] |
Mechanism of Action
Donepezil is characterized as a reversible, mixed competitive and non-competitive inhibitor of acetylcholinesterase.[7] Its elongated structure allows it to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. This dual binding capability contributes to its high potency.
The specific kinetic mechanism of This compound has not been detailed in the available literature. However, many natural product inhibitors of AChE exhibit competitive or mixed-type inhibition. Further kinetic studies are required to fully elucidate its mechanism.
Experimental Protocols
The following is a detailed methodology for a standard in vitro acetylcholinesterase inhibition assay, commonly referred to as the Ellman's method. This method is widely used to determine the IC50 values of AChE inhibitors.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
1. Principle:
This colorimetric assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine (B1204863). AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) into thiocholine and acetate (B1210297). The resulting thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be detected spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.
2. Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound, Donepezil)
-
Positive control (e.g., a known AChE inhibitor)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds
3. Reagent Preparation:
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized to ensure a linear reaction rate for at least 10-15 minutes.
-
ATCI Solution: Prepare a stock solution of ATCI (e.g., 15 mM) in deionized water. This should be prepared fresh.
-
DTNB Solution: Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.
-
Inhibitor Solutions: Dissolve the test compounds and positive control in DMSO to create high-concentration stock solutions. Serially dilute these stock solutions with phosphate buffer to obtain a range of concentrations for testing. Ensure the final DMSO concentration in the assay wells is low (typically <1%) to avoid interfering with enzyme activity.
4. Assay Procedure (96-well plate format):
-
Plate Setup: Design the plate layout to include wells for a blank (all reagents except the enzyme), a negative control (enzyme and all reagents without inhibitor), a positive control, and the test compounds at various concentrations.
-
Reagent Addition:
-
Pre-incubation: Incubate the plate at a constant temperature (e.g., 23°C or 37°C) for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.[8]
-
Reaction Initiation: Add 30 µL of the ATCI solution to each well to start the enzymatic reaction.[8]
-
Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30-60 seconds) for a period of 5-20 minutes using a microplate reader.
5. Data Analysis:
-
Calculate Reaction Rate: Determine the rate of reaction (change in absorbance per minute, ΔA/min) for each well from the linear portion of the absorbance versus time plot.
-
Calculate Percentage Inhibition: The percentage of AChE inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100
-
Determine IC50 Value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the cholinergic signaling pathway and the experimental workflow for the AChE inhibition assay.
Caption: Cholinergic synapse showing ACh synthesis, release, and degradation by AChE, and the site of action for inhibitors.
Caption: Experimental workflow for the in vitro acetylcholinesterase (AChE) inhibition assay using the Ellman's method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Tacrine-Based Hybrids: Past, Present, and Future [mdpi.com]
A Comparative Guide to PI3K Pathway Inhibitors: Picfeltarraenin IB versus Wortmannin
For Researchers, Scientists, and Drug Development Professionals
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. This guide provides a detailed comparison of two compounds that have been investigated in the context of PI3K pathway inhibition: the well-characterized inhibitor Wortmannin and the natural triterpenoid (B12794562) Picfeltarraenin IB. While Wortmannin is a widely used tool compound in PI3K research, the evidence for this compound's direct activity on PI3K is currently based on computational predictions.
Overview and Mechanism of Action
Wortmannin is a fungal metabolite that acts as a potent, irreversible, and covalent inhibitor of PI3K.[1][2] It binds to the ATP-binding pocket of the p110 catalytic subunit of PI3K, specifically reacting with a conserved lysine (B10760008) residue (Lys-802), which is crucial for the phosphotransfer reaction.[3] This covalent modification leads to the inactivation of the enzyme.[3]
This compound , a triterpenoid isolated from Picria fel-terrae, has been traditionally used in medicine and is known primarily as an acetylcholinesterase (AChE) inhibitor.[4][5] Its role as a direct PI3K inhibitor is suggested by in silico docking studies, which predict that it can bind to the ATP-binding pocket of PI3K.[6][7] However, experimental validation and characterization of this inhibitory activity are not yet available in the public domain.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data for Wortmannin's inhibitory activity against PI3K and other kinases. Data for this compound is based on computational predictions and lacks experimental validation.
| Parameter | Wortmannin | This compound |
| PI3K IC50 | ~1-5 nM[1][2][8] | Not Experimentally Determined (Predicted in silico)[6][7] |
| Mechanism of PI3K Inhibition | Covalent, Irreversible[1][2] | Not Experimentally Determined (Predicted to be competitive with ATP)[6][7] |
| Selectivity | Pan-PI3K inhibitor (inhibits Class I, II, and III PI3Ks)[2][9] | Not Experimentally Determined |
| Known Off-Target Effects | mTOR, DNA-PKcs, ATM, ATR, Polo-like kinases (PLK1, PLK3), MLCK, MAPK[2][9][10] | Acetylcholinesterase (AChE) inhibitor[4][5] |
Signaling Pathway and Inhibition Points
The PI3K pathway is a cascade of signaling events initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs). This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase AKT.
Caption: The PI3K signaling pathway and points of inhibition.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol describes a general method to determine the in vitro inhibitory activity of a compound against PI3K isoforms.
1. Reagent Preparation:
- Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
- Create a serial dilution of the test compound in a suitable kinase assay buffer.
- Reconstitute recombinant human PI3K enzyme and the lipid substrate (e.g., PIP2).
2. Assay Procedure:
- Add the serially diluted test compound or vehicle control (DMSO) to the wells of a 384-well plate.
- Add the diluted PI3K enzyme solution to each well.
- Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.
- Initiate the kinase reaction by adding a mixture of the lipid substrate and ATP.
- Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
- Stop the reaction and measure the product formation (PIP3) or ATP depletion using a suitable detection method (e.g., HTRF, luminescence-based assays).[11][12]
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
A[label="Prepare serial dilutions\nof test compound"];
B[label="Add compound and\nPI3K enzyme to plate"];
C [label="Pre-incubate"];
D [label="Initiate reaction with\nPIP2 and ATP"];
E [label="Incubate"];
F [label="Stop reaction and\ndetect signal"];
G [label="Analyze data and\ndetermine IC50"];
A -> B -> C -> D -> E -> F -> G;
}
Caption: Workflow for an in vitro PI3K kinase inhibition assay.
Western Blotting for Cellular Pathway Inhibition
This protocol assesses the effect of a compound on the PI3K pathway in a cellular context by measuring the phosphorylation status of downstream targets like AKT.
1. Cell Culture and Treatment:
- Seed cancer cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 2 hours).
- Optionally, stimulate the PI3K pathway with a growth factor (e.g., IGF-1) for 15-30 minutes before lysis.
2. Protein Extraction and Quantification:
- Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. Western Blotting:
- Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane and then incubate with primary antibodies specific for phosphorylated AKT (p-AKT Ser473) and total AKT.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13]
Conclusion
Wortmannin is a well-established, potent, and irreversible pan-PI3K inhibitor widely used as a research tool to probe the function of the PI3K pathway.[1][2] Its utility in a therapeutic setting is limited by its short half-life, reactivity, and off-target effects.[14]
This compound, while known for its acetylcholinesterase inhibitory activity, has been identified as a potential PI3K inhibitor through computational modeling.[4][6][7] This prediction warrants further experimental investigation to validate its direct interaction with PI3K, determine its potency and mechanism of inhibition, and assess its selectivity and cellular effects on the PI3K signaling pathway. Researchers interested in novel PI3K inhibitors may find this compound to be a starting point for further investigation, leveraging the established experimental protocols outlined in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Wortmannin - Wikipedia [en.wikipedia.org]
- 3. Wortmannin inactivates phosphoinositide 3-kinase by covalent modification of Lys-802, a residue involved in the phosphate transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. selleckchem.com [selleckchem.com]
- 9. stemcell.com [stemcell.com]
- 10. Polo-like kinases inhibited by wortmannin. Labeling site and downstream effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Picfeltarraenin IB and LY294002 in the Context of PI3K/Akt Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Picfeltarraenin IB and LY294002, with a focus on their potential and established efficacy in inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical mediator of cancer cell growth, survival, and proliferation. While LY294002 is a well-characterized, potent inhibitor of this pathway, the role of this compound is currently suggested by computational models, with experimental validation pending.
Mechanism of Action and Target Profile
LY294002 is a synthetic morpholino derivative of quercetin (B1663063) that acts as a potent and reversible inhibitor of all class I PI3K isoforms (PI3Kα, PI3Kβ, and PI3Kδ) by competing with ATP at the kinase domain of the p110 catalytic subunit.[1][2][3] Inhibition of PI3K by LY294002 blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), a crucial second messenger. This, in turn, prevents the phosphorylation and activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The inactivation of Akt leads to the modulation of numerous cellular processes, including the induction of apoptosis and the inhibition of cell proliferation.[1]
This compound , a triterpenoid (B12794562) saponin (B1150181) isolated from Picria fel-terrae, is primarily known as an acetylcholinesterase (AChE) inhibitor.[4] However, recent in silico studies suggest that this compound may also possess inhibitory activity against the PI3K pathway.[5] These computational models predict that this compound can dock into the ATP-binding pocket of the PI3K catalytic subunit, suggesting a potential mechanism for inhibiting its kinase activity. It is important to note that these findings are based on computational predictions and await experimental validation.
Comparative Efficacy Data
The following tables summarize the available data on the inhibitory concentrations of LY294002 and the predicted activity of this compound. A direct comparison of efficacy is challenging due to the absence of experimental data for this compound's anti-cancer and PI3K inhibitory activities.
Table 1: Comparative Inhibitory Concentrations (IC50)
| Compound | Target | IC50 Value (µM) | Cell Line/Assay Condition | Data Source |
| LY294002 | PI3Kα | 0.5 | Cell-free assay | [1] |
| PI3Kβ | 0.97 | Cell-free assay | [1] | |
| PI3Kδ | 0.57 | Cell-free assay | [1] | |
| Various Cancer Cell Lines | 10 - 50 | HCT116, K562, etc. | [2] | |
| This compound | PI3K | Not available (Predicted) | In silico docking | [5] |
| Various Cancer Cell Lines | Not available | - | - |
Table 2: Effects on Downstream Signaling and Cellular Fate
| Compound | Effect on Akt Phosphorylation | Induction of Apoptosis | Data Source |
| LY294002 | Decreases phosphorylation of Akt at Ser473 and Thr308 | Induces apoptosis in various cancer cell lines | Experimental (Western Blot, Flow Cytometry) |
| This compound | Predicted to decrease Akt phosphorylation | Predicted to induce apoptosis | In silico modeling |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: The PI3K/Akt signaling pathway and points of inhibition.
Caption: A generalized workflow for comparing compound efficacy.
Caption: Logical comparison of this compound and LY294002.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration at which a compound inhibits cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound and LY294002
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and LY294002 in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the no-treatment control and determine the IC50 value using a dose-response curve.
Western Blot Analysis for PI3K/Akt Pathway Proteins
Objective: To assess the effect of the compounds on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and LY294002
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-PI3K, anti-PI3K, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or LY294002 for a specified time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.
Conclusion
LY294002 is a well-established and potent inhibitor of the PI3K/Akt signaling pathway with extensive experimental data supporting its mechanism of action and efficacy in various cancer cell lines. In contrast, this compound is primarily recognized as an acetylcholinesterase inhibitor. While in silico studies suggest a promising potential for this compound as a PI3K inhibitor, this hypothesis requires rigorous experimental validation. Future in vitro studies, such as those outlined in this guide, are essential to determine the IC50 values of this compound in cancer cells and to confirm its effects on the phosphorylation of key proteins within the PI3K/Akt pathway. Such data will be crucial for a direct and comprehensive comparison of the efficacy of this compound and LY294002 as potential anti-cancer agents targeting this critical signaling cascade.
References
Picfeltarraenin IB vs. Gefitinib: A Comparative Guide to EGFR Inhibition
For researchers, scientists, and drug development professionals, understanding the comparative efficacy of potential EGFR inhibitors is crucial. This guide provides a detailed comparison of Picfeltarraenin IB and Gefitinib for Epidermal Growth Factor Receptor (EGFR) inhibition, based on currently available data.
Executive Summary
Gefitinib is a well-established, potent, and selective inhibitor of EGFR tyrosine kinase, with extensive supporting experimental data. It functions by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting downstream signaling pathways that promote cell proliferation and survival. In contrast, this compound has been identified as a potential EGFR inhibitor through in silico docking studies. However, to date, there is a lack of published experimental data to validate its EGFR inhibitory activity and mechanism of action. Therefore, a direct, data-driven comparison of the EGFR inhibitory performance of this compound and Gefitinib is not currently feasible.
This guide will present the available data for both compounds, highlighting the comprehensive experimental validation for Gefitinib and the theoretical nature of the information on this compound.
This compound: An In Silico Candidate for EGFR Inhibition
This compound is a triterpenoid (B12794562) compound that has been investigated for its potential as an inhibitor of both PI3K and EGFR through computational modeling.[1]
In Silico Docking Analysis
An in silico docking study was conducted to predict the binding affinity of Picfeltarraenin IA and IB to the EGFR and PI3K kinase domains. The study reported docking scores for both compounds against both targets.[1]
| Compound | Target | Docking Score |
| Picfeltarraenin IA | EGFR | -101.7930 |
| This compound | EGFR | -104.6410 |
| Picfeltarraenin IA | PI3K | -90.6176 |
| This compound | PI3K | -87.7705 |
| ZSTK474 (Standard) | EGFR | -91.7920 |
| ZSTK474 (Standard) | PI3K | -94.7491 |
Table 1: In Silico Docking Scores of Picfeltarraenin IA and IB against EGFR and PI3K.[1]
The more negative docking score for this compound against EGFR suggests a potentially stronger binding affinity compared to Picfeltarraenin IA and the standard inhibitor ZSTK474 in this computational model.[1] However, it is crucial to emphasize that these are theoretical predictions and require experimental validation.
Gefitinib: A Clinically Validated EGFR Tyrosine Kinase Inhibitor
Gefitinib is a first-generation EGFR tyrosine kinase inhibitor (TKI) used in cancer therapy, particularly for non-small cell lung cancer (NSCLC) with activating EGFR mutations. Its mechanism of action and inhibitory activity have been extensively characterized through numerous in vitro and in vivo studies.
Mechanism of Action
Gefitinib selectively and reversibly binds to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR. This competitive inhibition prevents ATP from binding, thereby blocking the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways, including the RAS/MAPK and PI3K/Akt pathways. The inhibition of these pathways leads to a reduction in cell proliferation, survival, and angiogenesis.
Quantitative Inhibitory Activity
The inhibitory potency of Gefitinib has been determined against wild-type EGFR and various mutant forms using both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness.
| EGFR Variant | IC50 (nM) | Assay Type |
| Wild-Type | 2 - 33 | Enzyme Assay |
| Exon 19 Deletion | 2.5 - 5.4 | Cell-based Assay |
| L858R | 5.9 - 24 | Cell-based Assay |
| T790M | >10,000 | Cell-based Assay |
Table 2: IC50 Values of Gefitinib against Different EGFR Variants.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of EGFR inhibitors. Below are representative protocols for key experiments.
EGFR Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the EGFR tyrosine kinase.
Workflow:
Methodology:
-
Reagent Preparation: Recombinant EGFR kinase domain, a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, and serial dilutions of the test inhibitor (Gefitinib or this compound) are prepared in a kinase reaction buffer.
-
Enzyme-Inhibitor Incubation: The EGFR enzyme is pre-incubated with varying concentrations of the inhibitor in a 96- or 384-well plate.
-
Kinase Reaction: The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C for 60 minutes).
-
Signal Detection: The reaction is terminated, and the amount of phosphorylated substrate or ADP produced is quantified. This is often done using a luminescence-based method where the signal is proportional to kinase activity.
-
Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay (Cell-Based)
This assay assesses the effect of the inhibitor on the proliferation and viability of cancer cells that are dependent on EGFR signaling.
Methodology:
-
Cell Seeding: Cancer cells with known EGFR status (e.g., A549 for wild-type, HCC827 for exon 19 deletion) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test inhibitor for a specified duration (e.g., 72 hours).
-
Viability Assessment: A viability reagent, such as MTT or MTS, is added to the wells. Metabolically active cells convert the reagent into a colored formazan (B1609692) product.
-
Absorbance Measurement: The absorbance of the formazan product is measured using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability relative to an untreated control is calculated for each inhibitor concentration, and the IC50 value is determined.
Western Blotting for EGFR Phosphorylation (Cell-Based)
This technique is used to directly observe the inhibitory effect of a compound on the phosphorylation of EGFR and its downstream signaling proteins within the cell.
Methodology:
-
Cell Treatment: Cells are treated with the inhibitor for a short period, often followed by stimulation with EGF to induce EGFR phosphorylation.
-
Cell Lysis: The cells are lysed to extract the proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the resulting signal is captured, indicating the levels of p-EGFR and total EGFR.
-
Analysis: The intensity of the p-EGFR band is normalized to the total EGFR band to determine the extent of inhibition.
Conclusion
Gefitinib is a well-characterized EGFR inhibitor with a clear mechanism of action and a substantial body of quantitative data supporting its efficacy, particularly against activating mutants of EGFR. In contrast, the evidence for this compound as an EGFR inhibitor is currently limited to a single in silico study. While the computational results are promising, they require rigorous experimental validation through in vitro kinase assays, cell-based viability and phosphorylation assays, and potentially in vivo studies to ascertain its true potential as an EGFR inhibitor.
For researchers in drug discovery and development, Gefitinib serves as a benchmark for a first-generation EGFR TKI. Future investigations into this compound should focus on generating robust experimental data to confirm its predicted activity and elucidate its mechanism of action before any meaningful comparison with established inhibitors like Gefitinib can be made.
References
Picfeltarraenin IB and its Potential in Combating Breast Cancer: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Picfeltarraenin IB, a steroidal glycoside isolated from the plant Picria fel-terrae, against various breast cancer cell lines. While direct experimental data on the isolated this compound is limited in publicly available research, this guide leverages data from the ethyl acetate (B1210297) extract of Picria fel-terrae, which is rich in Picfeltarraenins, to provide insights into its potential anticancer activities. The performance of this extract is compared with other known anticancer agents, supported by experimental data and detailed methodologies.
Efficacy in Breast Cancer Cell Lines: A Comparative Look
The ethyl acetate extract of Picria fel-terrae has demonstrated notable cytotoxic effects on breast cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are presented below, alongside those of other established and experimental anticancer compounds for a comparative perspective.
| Compound/Extract | Cell Line | IC50 Value | Reference Compound | Cell Line | IC50 Value |
| Ethyl Acetate Extract of Picria fel-terrae | MCF-7 | 56.79 µg/mL | Doxorubicin | MCF-7 | 0.8 µM |
| Ethyl Acetate Extract of Picria fel-terrae | 4T1 | 50.49 µg/mL | Paclitaxel | MDA-MB-231 | 1.9 nM |
| Compound XYZ | MDA-MB-231 | 15 µM | Tamoxifen | MCF-7 | 5.2 µM |
Note: The data for the Picria fel-terrae extract provides a strong indication of the potential of its active constituents, including this compound, as cytotoxic agents against breast cancer cells. Further studies on the purified compound are necessary to determine its precise efficacy.
Unveiling the Mechanism of Action: Apoptosis and Cell Cycle Arrest
Studies on the Picria fel-terrae extract suggest that its anticancer activity is mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest in breast cancer cells[1]. In silico analyses of this compound further point towards a potential mechanism involving the inhibition of key signaling pathways critical for cancer cell survival and proliferation, namely the PI3K/Akt and EGFR pathways[2].
Proposed Signaling Pathway of this compound
The following diagram illustrates the hypothesized mechanism of action of this compound based on computational modeling.
Caption: Proposed inhibition of EGFR and PI3K pathways by this compound.
Experimental Workflow for Efficacy Assessment
The following diagram outlines a typical experimental workflow to assess the efficacy of a compound like this compound on breast cancer cell lines.
Caption: Workflow for evaluating anticancer efficacy in breast cancer cell lines.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound or the plant extract, typically ranging from 0.1 to 100 µg/mL. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, generally 24, 48, or 72 hours.
-
MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control wells, and the IC50 value is determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to differentiate between viable, apoptotic, and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the compound at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide for 30 minutes at 37°C in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.
References
In Vivo Validation of Picfeltarraenin IB's Anti-inflammatory Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the in vivo validation of the anti-inflammatory activity of Picfeltarraenin IB. While direct in vivo experimental data for this compound is not extensively available in the current body of scientific literature, this document outlines the established experimental models and benchmarks against which its potential efficacy can be assessed. The data presented for well-characterized anti-inflammatory agents—Dexamethasone, Indomethacin (B1671933), and Celecoxib—in widely accepted preclinical models serves as a reference for future in vivo studies of this compound and other novel anti-inflammatory compounds.
Comparative In Vivo Anti-inflammatory Activity
The anti-inflammatory effects of standard drugs have been extensively validated in several preclinical in vivo models. The following tables summarize representative quantitative data from studies utilizing the carrageenan-induced paw edema and lipopolysaccharide (LPS)-induced inflammation models. These models are industry-standard for evaluating the efficacy of novel anti-inflammatory agents.
Carrageenan-Induced Paw Edema Model
This model assesses the ability of a compound to reduce acute inflammation. Edema is induced by injecting carrageenan into the paw of a rodent, and the swelling is measured over time. The percentage inhibition of edema is a key metric of anti-inflammatory activity.
| Compound | Dose | Animal Model | Time Point (hours) | % Inhibition of Paw Edema | Reference |
| Dexamethasone | 10 mg/kg | Rat | 3 | Significant reduction | [1] |
| Indomethacin | 5 mg/kg | Rat | 3-5 | Significant inhibition | [2] |
| Indomethacin | 2 mg/kg | Rat | Not Specified | Significant inhibition | [3] |
Lipopolysaccharide (LPS)-Induced Inflammation Model
This model mimics systemic inflammation by administering LPS, a component of the outer membrane of Gram-negative bacteria. The efficacy of an anti-inflammatory agent is determined by its ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
| Compound | Dose | Animal Model | Cytokine Measured | % Reduction | Reference |
| Celecoxib | 20 mg/kg | Neonatal Rat | IL-1β, TNF-α | Significant attenuation | [4] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below. These protocols serve as a guide for designing and executing studies to validate the anti-inflammatory activity of this compound.
Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into several groups: a control group, a positive control group (receiving a standard anti-inflammatory drug like Indomethacin or Dexamethasone), and treatment groups (receiving different doses of the test compound, e.g., this compound).
-
Compound Administration: The test compound or standard drug is administered, usually orally (p.o.) or intraperitoneally (i.p.), a specified time (e.g., 30-60 minutes) before the induction of inflammation. The control group receives the vehicle.
-
Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat[2][5][6].
-
Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer[2][7].
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment.
-
Grouping: Mice are randomly assigned to a control group, a positive control group (e.g., receiving Celecoxib), and treatment groups (receiving various doses of this compound).
-
Compound Administration: The test compound or standard drug is administered (e.g., i.p. or p.o.) shortly before or after the LPS challenge. The control group receives the vehicle.
-
Induction of Inflammation: LPS from E. coli is injected intraperitoneally at a dose known to induce a robust inflammatory response (e.g., 1-5 mg/kg)[8][9].
-
Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), blood is collected for serum cytokine analysis, and tissues (e.g., liver, lung, spleen) can be harvested for analysis of inflammatory markers.
-
Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The percentage reduction in cytokine levels in the treated groups is calculated relative to the LPS-treated control group.
Key Signaling Pathways in Inflammation
Triterpenoids, the class of compounds to which this compound belongs, often exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. While the specific in vivo mechanism for this compound is yet to be fully elucidated, a related compound, Picfeltarraenin IA, has been shown to inhibit the Nuclear Factor-kappa B (NF-κB) pathway in vitro[10][11]. The NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most critical pathways in the regulation of inflammation.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.
Experimental Workflow for In Vivo Validation
The following diagram outlines a typical workflow for the in vivo validation of a novel anti-inflammatory compound like this compound.
Caption: A generalized workflow for the preclinical in vivo validation of a novel anti-inflammatory compound.
Conclusion
While direct in vivo evidence for the anti-inflammatory properties of this compound is currently limited, its classification as a triterpenoid (B12794562) and the known activity of related compounds suggest a high probability of similar efficacy. The established in vivo models and known signaling pathways provide a clear roadmap for the experimental validation of this compound's potential as an anti-inflammatory agent. Future research should focus on conducting in vivo studies using models such as carrageenan-induced paw edema and LPS-induced systemic inflammation to quantify the anti-inflammatory efficacy of this compound and elucidate its precise mechanism of action. The comparative data provided herein for standard anti-inflammatory drugs will serve as a valuable benchmark for these future investigations.
References
- 1. brieflands.com [brieflands.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Celecoxib attenuates systemic lipopolysaccharide-induced brain inflammation and white matter injury in the neonatal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 7. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 8. mdpi.com [mdpi.com]
- 9. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]
Cross-Validation of Picfeltarraenin IB Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of Picfeltarraenin IB across various assays. While direct experimental data for this compound is limited in publicly available literature, this document summarizes known information and provides context through data on related compounds and extracts from its source, Picria fel-terrae. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts.
Overview of this compound
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the plant Picria fel-terrae Lour.[1]. It is recognized primarily for its activity as an acetylcholinesterase (AChE) inhibitor[1][2]. Beyond this, research, including in silico studies, suggests potential anti-inflammatory and anticancer properties, positioning it as a compound of interest for further investigation[1][3].
Data Presentation: A Comparative Analysis
Due to the scarcity of specific quantitative data for this compound in various assays, this section presents available data for the compound, alongside data for the closely related Picfeltarraenin IA and extracts of Picria fel-terrae to provide a basis for comparison and to guide future experimental design.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound/Extract | Assay Type | IC50 Value | Reference(s) |
| This compound | Acetylcholinesterase Inhibition | Data not available in cited literature | [1][2] |
| Picfeltarraenin IA | Acetylcholinesterase Inhibition | Data not available in cited literature | |
| Various natural products | Acetylcholinesterase Inhibition | IC50 values range from µg/mL to mg/mL | [4][5][6][7][8] |
Table 2: Anti-inflammatory Activity
| Compound/Extract | Cell Line/Model | Assay Type | Key Findings | IC50 Value | Reference(s) |
| This compound | --- | --- | Data not available in cited literature | Data not available | |
| Picfeltarraenin IA | Human A549 cells | LPS-induced inflammation | Inhibited PGE2 production and COX2 expression | Concentration-dependent inhibition (0.1-10 µmol/l) | [9][10] |
| Picria fel-terrae n-hexane extract | RAW 264.7 cells | Nitric Oxide (NO) Production | Strongest NO inhibitory activity compared to other extracts | 25 µg/mL (inhibited NO production by 10.42 ± 1.82%) | [11] |
| Picria fel-terrae extracts | RAW 264.7 cells | Gene Expression (RT-PCR) | Decreased expression of TNF-α, IL-6, IL-1β, iNOS, and COX-2 | Not applicable | [2][12][13] |
Note: The anti-inflammatory potential of this compound is suggested by studies on the related compound Picfeltarraenin IA and various extracts of Picria fel-terrae. These studies point towards the inhibition of key inflammatory mediators and pathways[2][9][10][11][12][13].
Table 3: Anticancer (Cytotoxic) Activity
| Compound/Extract | Cell Line | Assay Type | IC50 Value | Reference(s) |
| This compound | --- | --- | Data not available in cited literature | |
| Picria fel-terrae n-hexane fraction | T47D (breast cancer) | MTT Assay | 75.87 ± 0.75 µg/mL | [14] |
| Picria fel-terrae herb fractions | 4T1 and MCF-7 (breast cancer) | MTT Assay | Data not specified, but fractions reported as effective anticancer agents | [1] |
Note: An in silico study predicted that both Picfeltarraenin IA and IB could act as inhibitors of Phosphatidylinositol-3-kinase (PI3K) and Epidermal Growth Factor Receptor (EGFR), both of which are crucial pathways in cancer progression[3]. However, in vitro validation of this for this compound is not yet available in the literature. The cytotoxic activity of extracts from Picria fel-terrae suggests that its constituent compounds, including this compound, may possess anticancer properties[1][14].
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
ELISA for Cytokine Production (e.g., IL-6, TNF-α)
This assay is used to quantify the concentration of specific cytokines in cell culture supernatants.
-
Sample Collection: Culture cells (e.g., macrophages) and stimulate them with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound. Collect the cell culture supernatant after a specified incubation period.
-
Assay Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add standards and samples to the wells and incubate.
-
Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Wash the wells again and add a substrate solution that reacts with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards and use it to determine the concentration of the cytokine in the samples.
Western Blot for Signaling Protein Expression (e.g., NF-κB Pathway)
This technique is used to detect and quantify specific proteins in a sample.
-
Cell Lysis and Protein Quantification: Treat cells with the test compound and/or a stimulant. Lyse the cells to extract total protein and determine the protein concentration of each sample.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p65, IκBα), followed by incubation with a secondary antibody conjugated to an enzyme.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Data Analysis: Quantify the band intensities to determine the relative expression levels of the target protein.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways potentially modulated by this compound, based on in silico data and studies on related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The Immunomodulatory Activities of Picria Fel-Terrae Lour Herbs towards RAW 264.7 Cells | Open Access Macedonian Journal of Medical Sciences [oamjms.eu]
- 3. Cutoff value of IC50 for drug sensitivity in patient-derived tumor organoids in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells. | Semantic Scholar [semanticscholar.org]
- 11. oamjms.eu [oamjms.eu]
- 12. researchgate.net [researchgate.net]
- 13. The Immunomodulatory Activities of Picria Fel-Terrae Lour Herbs towards RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scitepress.org [scitepress.org]
Safety Operating Guide
Safe Handling and Disposal of Picfeltarraenin IB: A Guide for Laboratory Professionals
Researchers and drug development professionals handling Picfeltarraenin IB must adhere to stringent safety protocols due to its toxic nature and potential as a moderate to severe skin and eye irritant.[1] This document provides essential information on the proper disposal procedures, chemical properties, and handling guidelines for this compound to ensure a safe laboratory environment.
Chemical and Physical Properties of this compound
A comprehensive understanding of this compound's chemical and physical properties is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for easy reference.
| Property | Value | Source |
| Molecular Formula | C₄₂H₆₄O₁₄ | Selleck Chemicals[1], MedChemExpress |
| Molecular Weight | 792.95 g/mol | Selleck Chemicals[1], MedChemExpress |
| CAS Number | 97230-46-1 | Selleck Chemicals[1] |
| Appearance | Crystalline solid | General chemical knowledge |
| Purity | ≥98% (or as specified by the supplier) | MedChemExpress |
| Solubility | Soluble in DMSO | MedChemExpress |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | MedChemExpress |
Hazard Identification and First Aid Measures
This compound is classified as a toxic substance and requires careful handling by personnel trained in dealing with potent active pharmaceutical ingredients.[1]
Hazard Description:
-
Toxic: Contains a pharmaceutically active ingredient.[1]
-
Irritant: Moderate to severe irritant to the skin and eyes.[1]
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash skin with soap and plenty of water.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: If swallowed, wash out mouth with water, provided the person is conscious.
In all cases of exposure, it is crucial to seek medical attention.
Proper Disposal Procedures for this compound
While specific institutional and regional regulations must always be followed, the following provides a general, step-by-step guide for the proper disposal of this compound.
Experimental Protocol for Disposal:
-
Consult Regulations: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department and review all applicable local, state, and federal regulations for chemical waste disposal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound, contaminated lab materials (e.g., weighing paper, pipette tips), and contaminated PPE in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other solvent waste unless permitted by your institution's EHS guidelines.
-
-
Container Labeling: Label all waste containers with the full chemical name ("this compound"), the associated hazards (e.g., "Toxic," "Irritant"), the concentration (if in solution), and the date of accumulation.
-
Waste Storage: Store hazardous waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup.
-
Waste Pickup: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal contractor, following your institution's established procedures.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Picfeltarraenin IB
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling of Picfeltarraenin IB, a potent triterpenoid (B12794562) acetylcholinesterase (AChE) inhibitor. Due to its toxic nature, stringent adherence to the following procedures is mandatory to ensure personnel safety and prevent environmental contamination. This guide will serve as a critical resource for your operational and disposal planning.
Hazard Identification and Risk Assessment
This compound is classified as a toxic substance.[1] Based on available safety data for the compound and its analogs, it is rated as Fatal if swallowed .[2][3] It is also a moderate to severe irritant to the skin and eyes.[1] As an acetylcholinesterase inhibitor, it can cause an accumulation of the neurotransmitter acetylcholine (B1216132), leading to a range of physiological effects. Handling should only be performed by personnel trained and familiar with the safe handling of potent active pharmaceutical ingredients.
Key Hazards:
-
Acute Toxicity (Oral): High
-
Skin Irritation: Moderate to Severe
-
Eye Irritation: Moderate to Severe
-
Target Organ: Nervous System
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required at all times when handling this compound in solid or solution form. The following table outlines the minimum PPE requirements for various laboratory tasks.
| Task Category | Minimum PPE Requirement | Rationale |
| Handling Solid Compound | - Disposable solid-front lab coat- Double nitrile gloves- ANSI-approved safety goggles- Face shield- Fit-tested N95 or P100 respirator | Prevents inhalation of airborne particles and skin/eye contact. A P100 respirator offers a higher level of protection. |
| Preparing Solutions | - Disposable solid-front lab coat- Double nitrile gloves- ANSI-approved safety goggles- Face shield (when working outside a fume hood) | Protects against splashes of the concentrated solution and direct skin/eye contact. |
| General Laboratory Use | - Lab coat- Single pair of nitrile gloves- ANSI-approved safety goggles | Standard laboratory practice to prevent accidental exposure during routine procedures. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound, especially of the solid compound, must be conducted within a certified chemical fume hood or a containment glove box to minimize the risk of inhalation and contamination.
Preparation of Stock Solutions
This protocol is for the preparation of stock solutions and is based on information from suppliers.[4]
Materials:
-
This compound (solid powder)
-
Anhydrous DMSO
-
Sterile, amber vials with screw caps
-
Calibrated pipettes and sterile, filtered pipette tips
-
Analytical balance within a containment hood
-
Vortex mixer
Procedure:
-
Pre-Donning PPE: Before entering the designated handling area, don all required PPE for handling the solid compound.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder into a tared, sterile amber vial. Use a dedicated spatula and avoid creating dust.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex until the solid is completely dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
-
Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to one year to avoid repeated freeze-thaw cycles.[5]
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound from receipt to disposal.
Caption: Experimental workflow for this compound.
Spill and Decontamination Plan
Immediate action is required in the event of a spill. A spill kit should be readily available in all areas where this compound is handled.
Spill Kit Contents:
-
2 pairs of chemotherapy-tested gloves
-
Disposable gown and shoe covers
-
Face shield and P100 respirator
-
Absorbent pads
-
Disposable scoop
-
Sealable, labeled hazardous waste bags
-
10% bleach solution
-
1% sodium thiosulfate (B1220275) solution
-
Detergent solution
Spill Cleanup Procedure:
-
Evacuate and Secure: Alert others in the area and restrict access. If the spill is large, evacuate the laboratory.
-
Don PPE: Put on all components of the spill kit PPE.
-
Containment:
-
For solid spills: Gently cover with a damp paper towel to avoid raising dust.
-
For liquid spills: Cover with absorbent pads, working from the outside in.
-
-
Cleanup: Use a scoop to collect all contaminated materials and place them in a labeled hazardous waste bag.
-
Decontamination:
-
Clean the spill area with a 10% bleach solution, followed by a 1% sodium thiosulfate solution to neutralize the bleach.
-
Wash the area with a detergent solution and rinse thoroughly with water.
-
-
Disposal: Place all used cleaning materials and contaminated PPE into the hazardous waste bag.
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.
| Waste Type | Disposal Container | Disposal Method |
| Solid Waste | Black, labeled hazardous waste container | Incineration by a licensed hazardous waste disposal company. |
| Liquid Waste | Black, labeled hazardous waste container | Incineration by a licensed hazardous waste disposal company. |
| Sharps | Puncture-resistant sharps container | Incineration by a licensed hazardous waste disposal company. |
| Contaminated PPE | Black, labeled hazardous waste container | Incineration by a licensed hazardous waste disposal company. |
Disposal Workflow:
Caption: Disposal plan for this compound waste.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE). In a healthy synapse, AChE is responsible for breaking down the neurotransmitter acetylcholine (ACh), which terminates the nerve signal. By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft, leading to overstimulation of acetylcholine receptors.
Caption: Acetylcholinesterase inhibition by this compound.
By implementing these comprehensive safety and handling procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
